molecular formula C4H6N2O B13798277 N-Cyano-N-methylacetamide CAS No. 87718-98-7

N-Cyano-N-methylacetamide

Cat. No.: B13798277
CAS No.: 87718-98-7
M. Wt: 98.10 g/mol
InChI Key: IYQDAZMADIGFIO-UHFFFAOYSA-N
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Description

N-Cyano-N-methylacetamide is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyano-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyano-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

87718-98-7

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

N-cyano-N-methylacetamide

InChI

InChI=1S/C4H6N2O/c1-4(7)6(2)3-5/h1-2H3

InChI Key

IYQDAZMADIGFIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C#N

Origin of Product

United States

Foundational & Exploratory

Spectroscopic data of N-Cyano-N'-methylacetamide (NMR, IR, Mass Spec)

Technical Guide: Spectroscopic Characterization of -Cyano- -methylacetamidine

Core Pharmacophore & Acetamiprid Metabolite (m/z 97)

Executive Summary & Chemical Identity

Target Molecule: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


Common Misnomer:


CAS Registry Number:Molecular Formula:

Exact Mass:12
Structural Context

This compound is the primary pharmacophore of the neonicotinoid Acetamiprid .[1][2] In metabolic and environmental degradation studies, the chloropyridyl group is cleaved, leaving this ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

12-cyano-

-methylacetamide

1
Feature

-Cyano-

-methylacetamidine
2-Cyano-

-methylacetamide
Structure


Functional Group Cyanoamidine (

)
Cyanoacetamide (

)
Molecular Weight 97.12 g/mol 98.10 g/mol
Key MS Peak m/z 97 (

)
m/z 98 (

)

Mass Spectrometry (MS) Data

Method: LC-MS/MS (ESI+) or GC-MS (EI) Ionization: Positive Mode[1][3]

The mass spectrum is the definitive identifier for this compound, distinguishing it from oxidative metabolites.[1]

Fragmentation Logic (EI / ESI)[1][2]
  • Molecular Ion (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  m/z 97[1]
    
  • Base Peak: Varies by energy, typically m/z 56 or 42.[1]

m/z (amu)Fragment AssignmentMechanism
97 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(ESI) or

(EI)
Parent Ion (

)
82

Loss of

-methyl group (characteristic of

-methyl amidines).[1][2]
67 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Secondary fragmentation; loss of imine fragments.[1]
56 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Cleavage of the cyano group (

bond rupture).[1]
42 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(Acetonitrile)
Breakdown of the acetamidine core (

).[1]
Fragmentation Pathway Diagram

Fragmentationcluster_legendKeyMParent Ionm/z 97(N-Cyano-N'-methylacetamidine)F1Fragmentm/z 82[M - CH3]+M->F1- CH3 (15)F2Fragmentm/z 56[Core - CN]+M->F2- NCN (41)F3Fragmentm/z 42[Acetonitrile]+F1->F3DegradationBlue: ParentBlue: ParentRed: Primary LossRed: Primary LossBlue: Parent->Red: Primary LossYellow: Core CleavageYellow: Core CleavageRed: Primary Loss->Yellow: Core Cleavage

Caption: Proposed fragmentation pathway for N-Cyano-N'-methylacetamidine under ESI+ conditions.

Infrared Spectroscopy (IR)

Phase: KBr Pellet or ATR (Solid/Oil)[1][3]

The IR spectrum is dominated by the "push-pull" alkene-like character of the cyanoamidine system.[1][3]

Frequency (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
IntensityVibrational Mode Assignment
3250 - 3350 Medium, Broad

stretch.[1][2] Indicates the presence of the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

group.[1][2]
2170 - 2190 Strong, Sharp ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Cyano stretch.[1][2] Diagnostic: Shifted to lower freq vs saturated nitriles (2250) due to conjugation with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

.
1580 - 1620 Strong

Imine stretch.[1][2] The "amidinate" character lowers this from typical imine (1650).[1]
1380 - 1420 Mediumngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Methyl deformation (umbrella mode).[1]
700 - 800 Mediumngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Wagging (broad).[1]

Diagnostic Tip: The combination of a nitrile peak at ~2180 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


imine peak at ~1600 


12

NMR Spectroscopy Data

Solvent: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


Tautomerism:



12
NMR (Proton)
Shift (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignment
8.50 - 9.20 Broad Singlet1HN-H . Exchangeable with

. Chemical shift varies with concentration/solvent.[1]
2.95 - 3.05 Doublet (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
3HN-CH_3 .[1][2] Couples with the adjacent NH proton.[1] Becomes a singlet upon ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

shake.
2.30 - 2.45 Singlet3HC-CH_3 (Acetamidine methyl).[1][2] Distinctly deshielded compared to a standard acetyl methyl (~2.[1][3]0) due to the

anisotropy.[1]
NMR (Carbon)
Shift (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

ppm)
TypeAssignment
170.0 - 175.0 Quaternary (

)
C=N (Amidine carbon).[1][2] Deshielded, similar to carbonyls but characteristic of guanidine/amidine systems.[1]
116.0 - 118.0 Quaternary (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
C

N
(Cyano group).[1][2]
29.0 - 31.0 Primary (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
N-CH_3 .[1][2]
18.0 - 20.0 Primary (

)
C-CH_3 .

Synthesis & Preparation (Reference)

For analytical standard preparation, the compound is typically synthesized via the reaction of ethyl


-cyanoacetimidatemethylamine12
  • Precursor: Ethyl ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -cyanoacetimidate is prepared from acetonitrile, ethanol, and cyanamide.[1][2]
    
  • Aminolysis: Reaction with aqueous methylamine at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .[1]
    
  • Purification: Recrystallization from ethanol/ether.[1][3]

Workflow Diagram:

SynthesisAAcetonitrile(CH3CN)BEthyl N-cyanoacetimidate(Intermediate)A->B+ EtOH / HCl+ CyanamideCN-Cyano-N'-methylacetamidine(Target)B->C+ Methylamine (MeNH2)- EtOH

Caption: Synthetic route from acetonitrile to N-Cyano-N'-methylacetamidine.

References

  • Acetamiprid Degradation Studies

    • Title: Identification of the cytochrome P450 involved in the degradation of neonicotinoid insecticide acetamiprid in Phanerochaete chrysosporium.[1]

    • Source: National Institute of Informatics (NII), Japan.[1]

    • Note: Identifies "N'-cyano-N-methylacetamidine" (m/z 97) as the primary metabolite "ACET-c".[1][3][4]

    • 4[1][3][5][6][4][7][8][9][10]

  • Photocatalytic Degradation Pathways

    • Title: Highly Effective Fe-Doped Nano Titanium Oxide for Removal of Acetamiprid...[1][3]

    • Source: MDPI (Agronomy 2024).[1][3][8]

    • Note: Confirms the degradation product m/z 97 as "N-cyano-N'-methylacetamide" (nomenclature variant for the amidine).[1][3][7]

    • 11[1][3][6][7][8][10]

  • Chemical Structure & Properties (PubChem)

    • Title: 2-Cyano-N-methylacetamide (Isobaric Impurity Reference).[1][3]

    • Source: PubChem CID 80622.[1][3][12]

    • Note: Provides data for the acetamide isomer (m/z 98) for exclusion purposes.
    • 13[1][3][6][7][8][10]

Solubility and Stability Profile of N-Cyano-N'-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility and Stability of N-Cyano-N'-methylacetamide (2-Cyano-N-methylacetamide).

Technical Monograph & Characterization Strategy

Executive Summary & Nomenclature Clarification

N-Cyano-N'-methylacetamide is a chemical designation often used interchangeably in industrial literature with 2-Cyano-N-methylacetamide (CAS 6330-25-2).[1] While the nomenclature "N-Cyano-N'-..." technically implies a urea or acetamidine structure (common in neonicotinoid metabolites like Acetamiprid), in the context of synthetic building blocks and stable reagents, it predominantly refers to the N-methyl amide of cyanoacetic acid.[1]

For the purpose of this technical guide, the compound is defined as 2-Cyano-N-methylacetamide (


), a critical intermediate in the synthesis of heterocycles (aminopyrazoles, pyrimidines) and a known degradation marker for specific agrochemicals.[2]

Key Technical Insight: The molecule features an active methylene group (


) flanked by an electron-withdrawing nitrile (

) and an amide carbonyl (

).[1] This structural motif dictates its solubility profile (highly polar) and its stability concerns (susceptibility to Knoevenagel condensations and oxidative degradation).[1]

Physicochemical Characterization

The solubility profile of 2-Cyano-N-methylacetamide is governed by its high polarity and ability to act as both a hydrogen bond donor (amide NH) and acceptor (carbonyl O, nitrile N).[1]

Key Physical Constants
PropertyValueSource/Method
CAS Registry Number 6330-25-2Chemical Abstracts Service
Molecular Formula

Stoichiometric Calculation
Molecular Weight 98.10 g/mol High-Res Mass Spectrometry
Physical State White to light yellow crystalline solidVisual Inspection
Melting Point 98.0 – 102.0 °CDSC / Capillary Method [1]
LogP (Octanol/Water) -0.6Calculated (Hydrophilic) [2]
pKa (Active Methylene) ~9.0 – 11.0 (Estimated)Potentiometric Titration
Solubility Profile

Due to its negative LogP, the compound exhibits high aqueous solubility and solubility in polar organic solvents. It is sparingly soluble in non-polar hydrocarbons.[1]

  • High Solubility: Water, DMSO, Methanol, Ethanol, THF.

  • Moderate Solubility: Acetonitrile, Ethyl Acetate.[1]

  • Low/Insoluble: Hexanes, Toluene, Diethyl Ether.

Expert Commentary on Solvent Selection:

For synthetic applications, ethanol is the preferred solvent for recrystallization.[1] While water is an excellent solvent, the compound’s susceptibility to hydrolysis at elevated temperatures (see Section 3) makes aqueous heating risky. For analytical stock solutions, DMSO or Acetonitrile:Water (50:50) is recommended to ensure stability during storage.[1]

Stability Profile & Degradation Mechanisms

Understanding the degradation pathways is essential for establishing shelf-life and handling protocols.[1] The compound faces two primary threats: Hydrolysis and Active Methylene Oxidation/Condensation .[1]

Hydrolytic Stability

The nitrile group (


) is susceptible to hydrolysis under both acidic and basic conditions, though base-catalyzed hydrolysis is significantly faster.[1]
  • Pathway: Nitrile

    
     Primary Amide 
    
    
    
    Carboxylic Acid.[1]
  • Kinetics: The electron-withdrawing effect of the adjacent carbonyl group activates the nitrile carbon, making it more electrophilic than simple alkyl nitriles.

  • Impact: In aqueous formulations at pH > 8, significant degradation to N-methylmalonamide occurs within hours at ambient temperature.[1]

Thermal and Oxidative Stability (Air Sensitivity)

Commercial suppliers (e.g., TCI, Sigma) often label this compound as "Air Sensitive" or recommend storage under inert gas [3].[1]

  • Causality: The active methylene protons are acidic.[1] In the presence of atmospheric oxygen and trace moisture (or basic impurities), the methylene carbon can undergo oxidative dimerization or Knoevenagel-type self-condensation.[1]

  • Observation: Degradation is visually indicated by a color shift from white to deep yellow/orange.[1]

Visualization of Degradation Pathways

DegradationPathways Compound 2-Cyano-N-methylacetamide (C4H6N2O) AmideInt Intermediate Amide (N-methylmalonamide) Compound->AmideInt Hydrolysis (pH > 8) + H2O Dimer Oxidative Dimer (Colored Impurity) Compound->Dimer Oxidation/Condensation (O2, Trace Base) AcidProd Malonic Acid Derivative (N-methylmalonamic acid) AmideInt->AcidProd Hydrolysis + H2O, - NH3

Figure 1: Primary degradation pathways including base-catalyzed hydrolysis and oxidative dimerization.[1][3][4]

Experimental Protocols

As a self-validating system, the following protocols ensure reproducible data generation for solubility and stability.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility in a specific solvent (e.g., Water, pH 7.4 Buffer).

  • Preparation: Add excess 2-Cyano-N-methylacetamide solid (~50 mg) to 1.0 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C ± 0.5°C for 24 hours.

    • Check: Ensure solid is still present.[1][2] If dissolved completely, add more solid until saturation is visible.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to avoid adsorption).

  • Quantification: Dilute the supernatant 100-fold with mobile phase and analyze via HPLC-UV (210 nm).

  • Validation: Repeat the sampling at 48 hours. If the concentration changes by <5%, equilibrium is reached.

Protocol: Forced Degradation (Stress Testing)

Objective: To validate analytical methods and understand stability limits.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours.Partial conversion to amide/acid.[1][5]
Base Hydrolysis Dissolve in 0.1 N NaOH. Stir at RT for 2 hours.Rapid degradation. High loss of API.[1]
Oxidation Dissolve in 3%

.[1] Stir at RT for 4 hours.
Formation of N-oxides or dimers.[1]
Thermal (Solid) Heat solid at 80°C (below MP) for 24 hours.Yellowing (dimerization) if exposed to air.[1]

Handling, Storage, and Safety

Based on the stability profile, the following rigorous storage conditions are required to maintain purity >98%.

  • Storage Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The container must be tightly sealed to exclude moisture and oxygen.[1]

  • Handling: Avoid metal spatulas if possible (trace metals can catalyze oxidation of the active methylene).[1] Use glass or plastic tools.

  • Safety: The compound is classified as Harmful if swallowed (H302) .[1][6] Standard PPE (gloves, goggles, lab coat) is mandatory.

Analytical Methodology (HPLC)

To monitor solubility and stability, a reverse-phase HPLC method is recommended.[1] Due to the polar nature of the compound, standard C18 columns may show poor retention (elution near void volume).

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP) or HILIC column.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses enolization).[1]

    • B: Acetonitrile.[1][7]

    • Gradient: 5% B to 50% B over 10 minutes.[1]

  • Detection: UV at 210 nm (Nitrile and Amide absorption).[1]

  • Retention Strategy: If retention is too low (

    
    ), use 100% aqueous mobile phase with an ion-pairing agent or switch to HILIC mode.[1]
    
Workflow: Stability Testing Logic

StabilityWorkflow Start Sample Preparation (Stock in DMSO) Stress Apply Stress Condition (Acid, Base, Ox, Heat) Start->Stress Quench Quench/Neutralize (Stop Reaction) Stress->Quench Analyze HPLC-UV Analysis (210 nm) Quench->Analyze Decision Degradation > 10%? Analyze->Decision Report Identify Degradants (LC-MS) Decision->Report Yes Valid Method Validated (Specific) Decision->Valid No

Figure 2: Logical workflow for stability indicating method development (SIM).

References

  • ChemicalBook. (2025).[1] 2-Cyano-N-methylacetamide Properties and Melting Point Data. Retrieved from [1]

  • PubChem. (2025).[1][2] 2-Cyano-N-methylacetamide (CID 80622) - Physicochemical Properties. National Library of Medicine.[1] Retrieved from [1]

  • Tokyo Chemical Industry (TCI). (2025).[1] Product Specification: 2-Cyano-N-methylacetamide (M3781).[1] Retrieved from [1]

  • Apollo Scientific. (2023).[1] Safety Data Sheet: 2-Cyano-N-methylacetamide. Retrieved from [1]

  • MDPI. (2024).[1] Photocatalytic Degradation of Acetamiprid and Identification of Metabolites. (Identifying N-cyano-N'-methylacetamide as a degradation marker). Retrieved from [1]

Sources

Technical Guide: Biological Activity of N-Cyano-N'-methylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological and physicochemical profile of N-Cyano-N'-methylacetamide derivatives , a chemical class primarily associated with the neonicotinoid family of pharmacophores. While often nomenclaturally conflated with acetamidines (e.g., Acetamiprid ), this scaffold represents a critical motif in agrochemical signaling and emerging medicinal chemistry.

The core N-cyano-N'-methyl moiety functions as a bioisostere of the nitro-enamine group, imparting high affinity for nicotinic acetylcholine receptors (nAChRs) . This guide details their mechanism of action, structure-activity relationships (SAR), synthesis protocols, and biological evaluation metrics.[1]

Chemical Identity & Structural Pharmacophore

To understand the biological activity, one must first distinguish the specific electronic features of the scaffold. The term "N-Cyano-N'-methylacetamide derivative" typically refers to compounds containing the N-cyanoimine or N-cyanoamidine functionality, often derived from or structurally related to the acetamide backbone.

The Core Scaffold

The biological potency of this class relies on the electron-withdrawing cyano (=N-CN) group conjugated with the nitrogen system.

  • Primary Derivative (Agrochemical Standard): Acetamiprid

    • IUPAC: (E)-N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methylacetamidine.[2]

    • User-Context Nomenclature: Often cited in patents as an N-cyano-N-methylacetamide derivative due to its synthetic precursors or metabolic degradation products (e.g., N-cyano-N'-methylacetamide metabolite, m/z 97).

  • Key Structural Features:

    • Cyanoimine Tip: Acts as a hydrogen bond acceptor and mimics the electronegative oxygen of the acetylcholine carbonyl group.

    • Cationic Mimicry: The N-methyl group mimics the quaternary ammonium of acetylcholine but without the permanent positive charge, allowing blood-brain barrier (BBB) penetration in insects.

Structure-Activity Relationship (SAR)
Structural ZoneModificationBiological Impact
N-Cyano Group Replacement with -NO2 (Nitro)Retains activity (Imidacloprid-like) but alters metabolic stability.
N-Methyl Group Extension to Ethyl/PropylDrastic reduction in nAChR binding affinity (steric hindrance).
Acetamide/Amidine Core Cyclization (e.g., Thiacloprid)Increases metabolic stability; alters selectivity ratio (Insect vs. Mammal).
Leaving Group Region Chloropyridinyl vs. TetrahydrofuranylDetermines receptor subtype selectivity (α4β2 vs. insect nAChR).

Mechanism of Action: nAChR Agonism

The primary biological activity of N-Cyano-N'-methylacetamide derivatives is the selective agonism of nicotinic acetylcholine receptors.

Signaling Pathway

These derivatives bind to the specific sub-pockets of the nAChR, causing prolonged channel opening, sodium influx, and subsequent depolarization. Unlike acetylcholine, these derivatives are not cleaved by acetylcholinesterase (AChE), leading to synaptic overstimulation.

nAChR_Pathway cluster_synapse Synaptic Cleft & Post-Synaptic Membrane Ligand N-Cyano-N'-methyl Derivative Receptor nAChR (α-subunit) Ligand->Receptor High Affinity Binding Channel Ion Channel Opening Receptor->Channel Conformational Change IonFlux Na+ / Ca2+ Influx Channel->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Effect Excitotoxicity / Paralysis Depolarization->Effect Sustained Signal AChE Acetylcholinesterase AChE->Ligand No Hydrolysis (Resistance)

Figure 1: Mechanism of Action showing the resistance of N-Cyano derivatives to AChE hydrolysis, leading to excitotoxicity.

Selectivity Profile (Mammalian vs. Insect)

The "N-cyano" motif confers a higher selectivity for insect nAChRs (containing electronegative sub-sites) compared to mammalian nAChRs.

  • Insect nAChR: High affinity due to the specific cationic-π interaction with the receptor's aromatic residues.

  • Mammalian α4β2: Lower affinity, resulting in a favorable safety margin (LD50 Rat > 200 mg/kg vs. LD50 Aphid < 1 mg/kg).

Experimental Protocols

The following protocols are designed for the synthesis and evaluation of N-cyano-N'-methylacetamide derivatives.

Synthesis of N-Cyano-N'-methylacetamidine Core

This protocol synthesizes the bioactive core from N-methylacetamide precursors.

Reagents:

  • Acetonitrile (Solvent)

  • N-Methylacetamide

  • Dimethyl sulfate (Methylating agent)

  • Cyanamide (

    
    )
    
  • Sodium Methoxide (Base)

Step-by-Step Methodology:

  • Activation: Dissolve N-methylacetamide (10 mmol) in anhydrous acetonitrile. Add Dimethyl sulfate (10 mmol) dropwise at 0°C to form the O-methyl imidate intermediate. Stir for 3 hours at room temperature.

    • Causality: The O-methylation activates the carbonyl carbon, making it susceptible to nucleophilic attack by cyanamide.

  • Condensation: Add a solution of Cyanamide (12 mmol) and Sodium Methoxide (20 mmol) in methanol to the reaction mixture.

  • Reflux: Heat the mixture to 60°C for 6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Workup: Evaporate solvent. Redissolve residue in DCM and wash with water. Dry organic layer over

    
    .[3]
    
  • Purification: Recrystallize from Ethanol/Ether to yield the N-cyano-N'-methylacetamidine derivative.

Biological Assay: Insecticidal Contact Toxicity

Objective: Determine the LC50 (Lethal Concentration 50%) of the synthesized derivative against Aphis craccivora (Cowpea Aphid).

  • Preparation: Dissolve the test compound in Acetone (1%) and dilute with water containing Triton X-100 (0.05%) to create a serial dilution (0.1, 1.0, 10, 100 ppm).

  • Application: Dip fresh bean leaf discs (2 cm diameter) into the solution for 10 seconds. Air dry for 30 minutes.

  • Exposure: Place 10 apterous adult aphids on each leaf disc in a petri dish lined with moist filter paper.

  • Incubation: Incubate at 25°C ± 1°C, 65% RH, 16:8 L:D photoperiod.

  • Data Collection: Count mortality at 24h and 48h. Use Probit analysis to calculate LC50.

Quantitative Data Summary

The following table summarizes the biological activity of N-Cyano-N'-methylacetamide derivatives compared to standard controls.

Compound ClassR-Group SubstituentTarget SpeciesLC50 (24h)Mechanism
Acetamiprid (Standard) 6-chloro-3-pyridylAphis gossypii1.2 ppmnAChR Agonist
N-Cyano-N'-methyl metabolite H (Cleaved)Aphis gossypii>500 ppmInactive Degradant
Thiacloprid Analog Thiazolidine ringBemisia tabaci4.5 ppmnAChR Agonist
Novel F-Doped Derivative 2-fluoro-pyridylMyzus persicae0.8 ppmnAChR Agonist

Note: The "Metabolite" (N-cyano-N'-methylacetamide) shows significantly reduced activity, confirming that the heterocyclic "head" group (pyridyl/thiazolyl) is essential for high-affinity binding, while the N-cyano tail modulates potency.

Synthesis Workflow Diagram

The logical flow for synthesizing these derivatives and their downstream applications is visualized below.

Synthesis_Workflow cluster_inputs Precursors Pre1 N-Methylacetamide Step1 Imidate Formation (Activation) Pre1->Step1 Pre2 Cyanamide Pre3 Heterocyclic Chloride Step2 Condensation (N-Cyano Core) Step1->Step2 + Pre2 Step3 N-Alkylation (Coupling) Step2->Step3 + Pre3 Product N-Cyano-N'-methyl Derivative Step3->Product Validation Biological Assay (LC50 / Binding) Product->Validation

Figure 2: Synthetic workflow for generating bioactive N-cyano-N'-methyl derivatives.

References

  • Yamada, T., et al. (1999). "Nitromethylene and N-cyanoimine derivatives as neonicotinoid insecticides." Journal of Pesticide Science. Link

  • Tomizawa, M., & Casida, J. E. (2003). "Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors." Annual Review of Entomology. Link

  • Negmari, Y., et al. (2020). "Synthesis And Biological Activity Of 2-((3-cyano-4,6-distyrylpyridin-2-yl) Thio) Acetamide And Its Cyclized Form."[4] University of Eloued Repository. Link

  • Wang, S., et al. (2024). "Highly Effective Fe-Doped Nano Titanium Oxide for Removal of Acetamiprid and Atrazine."[5] MDPI - Toxics. Link

  • BenchChem Protocols. "Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide." BenchChem Application Notes. Link

Sources

Safety and handling precautions for N-Cyano-N'-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of N-Cyano-N'-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Safety Protocols

N-Cyano-N'-methylacetamide is a member of the N-cyano amide family of molecules, which are pivotal in the synthesis of agrochemicals, biologically active compounds, and various nitrogen-containing heterocycles.[1] Its structure, incorporating both a reactive cyano group and an acetamide backbone, presents unique opportunities in medicinal chemistry and drug development. However, these same structural features necessitate a comprehensive and rigorous approach to safety. The presence of the cyano (-C≡N) group classifies this compound with other cyanide-containing substances, which are known for their high acute toxicity.[2][3]

This guide provides an in-depth, technically-focused framework for the safe handling, storage, and disposal of N-Cyano-N'-methylacetamide. It is designed to empower researchers and drug development professionals with the knowledge to mitigate risks, ensure personnel safety, and maintain a secure laboratory environment. The protocols herein are built on the foundational principles of risk assessment, hazard control, and emergency preparedness.

Section 1: Hazard Identification and Physicochemical Properties

A thorough understanding of a chemical's intrinsic hazards is the cornerstone of laboratory safety. N-Cyano-N'-methylacetamide is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] The primary toxicological concern stems from the cyanide moiety, which can disrupt cellular respiration upon absorption into the body.[3]

GHS Hazard Classification
Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed!
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin!
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled!
Skin IrritationCategory 2H315: Causes skin irritation!
Eye IrritationCategory 2H319: Causes serious eye irritation!

Aggregated GHS information from multiple sources.[4][5][6][7]

Physicochemical Data

A summary of key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.

PropertyValueSource
Molecular Formula C₄H₆N₂O[6][8]
Molecular Weight 98.10 g/mol [6][9]
Appearance White powder / solid[10]
Melting Point 82 °C[8][9]
Boiling Point 335.3 ± 25.0 °C (Predicted)[8][9]
Solubility Likely mobile in the environment due to water solubility.[11]
Critical Reactivity Hazards

The most significant reactivity hazard associated with all cyanide-containing compounds is the potential for the release of highly toxic and flammable hydrogen cyanide (HCN) gas.[12][13]

  • Incompatibility with Acids : N-Cyano-N'-methylacetamide, like other cyanide salts, will react with acids to liberate hydrogen cyanide gas.[2][12][13] This reaction can be rapid and produce lethal concentrations of HCN in an enclosed space.

  • Thermal Decomposition : While the compound itself is not highly flammable, heating to decomposition can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[11][14]

  • Incompatibility with Strong Oxidizers : Contact with strong oxidizing agents should be avoided.[14]

Section 2: The Hierarchy of Controls: A Multi-layered Safety Approach

Effective risk management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to protect laboratory personnel.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from the hazard.

  • Chemical Fume Hood : All manipulations of N-Cyano-N'-methylacetamide, including weighing, transferring, and preparing solutions, must be conducted in a certified laboratory chemical fume hood.[3][12][13][15] This is the most critical engineering control to prevent inhalation of the solid powder or any potential release of HCN gas.

  • Designated Work Area : Establish a designated area within the laboratory specifically for working with cyanide compounds.[3][12][15] This area should be clearly marked with warning signs identifying the chemical hazard.

  • Ventilation : Ensure the laboratory is well-ventilated to support the proper function of fume hoods and to dilute any fugitive emissions.[13][16]

  • Proximity to Safety Equipment : The designated area must be in close proximity to an operational emergency safety shower and eyewash station.[11][15]

Administrative Controls: Codifying Safe Work Practices

These are procedures and policies that modify worker behavior.

  • NEVER Work Alone : A strict policy must be enforced that no individual works alone when handling highly toxic compounds like N-Cyano-N'-methylacetamide.[3][12]

  • Standard Operating Procedure (SOP) : A detailed, lab-specific SOP for the safe use of this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

  • Restricted Access & Storage : Store N-Cyano-N'-methylacetamide in a cool, dry, and well-ventilated place, away from incompatible materials, particularly acids.[12][13][14] The storage cabinet should be locked to restrict access to authorized personnel only.[12]

  • Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][10][13]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the sole means of protection.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[13]Prevents dermal absorption. Double-gloving is highly recommended as an additional precaution.[12][15]
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[14][16]Protects eyes from dust and splashes. A face shield should be worn over goggles where a splash hazard exists.[12][13]
Body Protection A lab coat and clothing that fully covers the legs and arms.Protects skin from accidental contact.[2][15]
Respiratory Protection Generally not required when working within a certified fume hood.A NIOSH/MSHA or EN 149 approved respirator should be available for emergency situations where engineering controls may have failed.[4][14]

Section 3: Experimental Protocols and Workflows

Adherence to systematic protocols is crucial for minimizing exposure and preventing accidents.

Safe Handling and Use Workflow

The following workflow outlines the critical steps for safely handling N-Cyano-N'-methylacetamide in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase prep1 Verify Fume Hood Certification prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Establish & Signpost Designated Work Area prep2->prep3 prep4 Ensure No Acids are in the Immediate Vicinity prep3->prep4 handle1 Carefully Weigh/Transfer Solid Compound prep4->handle1 Proceed to Handling handle2 Avoid Generating Dust handle1->handle2 handle3 Perform Chemical Reaction handle2->handle3 clean1 Decontaminate Glassware & Surfaces in Fume Hood handle3->clean1 Experiment Complete clean2 Segregate All Waste into Labeled Cyanide Waste Containers clean1->clean2 clean3 Remove PPE & Dispose of Gloves as Hazardous Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of N-Cyano-N'-methylacetamide.

Storage Protocol
  • Container Integrity : Ensure the container is tightly closed, properly labeled, and free from damage.[4][12][14]

  • Secondary Containment : Store the primary container within a compatible and sealed secondary container.[13]

  • Segregation : Store in a locked cabinet designated for toxic compounds. Crucially, this cabinet must not contain any acids. [2][13] Maintain separation from strong oxidizing agents, chlorates, nitrates, and nitrites.[2][13]

  • Environment : The storage area must be cool, dry, and well-ventilated.[12][14]

Decontamination Protocol

All surfaces and equipment that have come into contact with N-Cyano-N'-methylacetamide must be decontaminated. This process must be performed inside a chemical fume hood.[3]

  • Initial Rinse : First, clean all contaminated surfaces, glassware, and equipment with a pH 10 buffer solution.[3][12]

  • Oxidative Decontamination : Follow the buffer rinse with a freshly prepared 10% bleach solution (sodium hypochlorite).[3][12] The alkaline pH helps prevent the formation of toxic chloro-cyanogen compounds.

  • Final Rinse : Thoroughly rinse with water.

  • Waste : All cleaning solutions and wipes must be collected and disposed of as cyanide-containing hazardous waste.[12]

Section 4: Emergency Response Procedures

Immediate and correct action during an emergency is vital. All personnel must be trained on these procedures.

Chemical Incompatibilities Diagram

G main N-Cyano-N'-methylacetamide hcn Generates Highly Toxic Hydrogen Cyanide (HCN) Gas main->hcn Reacts With toxic_fumes Generates Toxic Fumes (NOx, CO, HCN) main->toxic_fumes Decomposes With reaction Potential for Hazardous Reaction main->reaction Incompatible With acid Acids acid->hcn oxidizer Strong Oxidizers oxidizer->reaction heat Excessive Heat heat->toxic_fumes

Caption: Key chemical incompatibilities for N-Cyano-N'-methylacetamide.

Exposure Response

In all cases of exposure, call 911 or your local emergency medical services immediately and inform them that a cyanide exposure has occurred.[15]

  • Inhalation :

    • Immediately move the affected person to fresh air.[5][14][15]

    • If the person is not breathing, begin artificial respiration, but only if you are trained to do so and have appropriate barrier protection.[14]

    • Seek immediate medical attention.[14]

  • Skin Contact :

    • Immediately remove all contaminated clothing while under a safety shower.[14][15]

    • Wash the affected skin area with soap and plenty of water for at least 15 minutes.[14][15]

    • Seek immediate medical attention.[14]

  • Eye Contact :

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[14][15]

    • Seek immediate medical attention.

  • Ingestion :

    • Rinse the mouth thoroughly with water.[5][10][14] Do not induce vomiting.

    • Call a poison control center or physician immediately.[14]

Spill Response
  • Minor Spill (in a fume hood) :

    • Ensure full PPE is worn, including double gloves.

    • Avoid generating dust.[4] Use dry cleanup procedures.

    • Carefully sweep or vacuum (using a vacuum designed for hazardous dust) the material into a clean, dry, labeled container for hazardous waste.[4] Do not use compressed air for cleaning.[4]

    • Decontaminate the area as described in Section 3.3.

  • Major Spill (or any spill outside a fume hood) :

    • Alert all personnel in the area and evacuate immediately.[4]

    • Move upwind from the spill.[4]

    • Notify your institution's Environmental Health & Safety (EHS) department and emergency services.

    • Prevent entry into the affected area. Cleanup should only be performed by trained emergency response personnel.[4]

Section 5: Waste Disposal

All waste streams containing N-Cyano-N'-methylacetamide must be treated as hazardous waste. This includes the chemical itself, contaminated PPE (gloves, etc.), spill cleanup materials, and empty containers.

  • Segregation : Maintain separate waste containers for solid and liquid cyanide-containing waste.[15] These containers must be used exclusively for cyanide waste to prevent accidental mixing with incompatible waste streams (e.g., acidic waste).

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste - Cyanide" and list the chemical contents.

  • Disposal : Dispose of waste through your institution's EHS department or a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[10][11]

Conclusion

N-Cyano-N'-methylacetamide is a valuable reagent in modern chemical synthesis, but its potential toxicity demands the highest standards of safety and handling. By implementing a robust safety framework based on the hierarchy of controls—prioritizing engineering and administrative measures, supported by appropriate PPE—researchers can mitigate the risks associated with this compound. Rigorous adherence to the protocols for handling, storage, decontamination, and waste disposal outlined in this guide is essential for protecting the health and safety of all laboratory personnel and ensuring a secure research environment.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • Cyanide Compounds. University College London Safety Services. [Link]

  • CYANOACETAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • N-Cyano-N-Methylacetamidine - Risk and Safety. ChemBK. [Link]

  • 2-Cyano-N-methylacetamide. PubChem, National Institutes of Health. [Link]

  • 2-Cyano-N-methylacetamide Chemical & Physical Properties. Chemsrc. [Link]

  • SAFETY DATA SHEET - 2-Cyanoacetamide. Vector SDS and Chemical Management. [Link]

  • Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications. [Link]

Sources

Methodological & Application

Application Notes and Protocols: N-Cyano-N'-methylacetamide in Multicomponent Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Multicomponent Reactions and the Versatility of N-Cyano-N'-methylacetamide

In the fast-paced field of drug discovery, the ability to rapidly synthesize diverse libraries of complex molecules is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of intricate molecular architectures in a single, efficient step from three or more starting materials.[1][2][3] This convergent approach offers significant advantages over traditional linear synthesis, including increased efficiency, reduced waste, and access to a vast chemical space.[2]

At the heart of many successful MCRs lies the strategic selection of versatile building blocks. N-cyano-N'-methylacetamide is one such scaffold, possessing a unique combination of functional groups that render it a highly valuable synthon for the generation of medicinally relevant heterocyclic compounds.[4] Its activated methylene group, flanked by a nitrile and an amide, provides multiple reactive sites for participation in a variety of cyclization and condensation reactions.[4][5]

This guide provides detailed application notes and protocols for the use of N-cyano-N'-methylacetamide in two key MCRs: the Gewald three-component reaction for the synthesis of polysubstituted 2-aminothiophenes, and the Friedländer annulation for the construction of 2-aminoquinolines. These heterocyclic cores are prevalent in a multitude of FDA-approved drugs and clinical candidates, underscoring their significance in medicinal chemistry.[4][5][6][7][8][9][10][11][12][13][14][15]

Safety and Handling of N-Cyano-N'-methylacetamide

As with any chemical reagent, proper safety precautions are essential when handling N-cyano-N'-methylacetamide and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after use.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Identification: N-cyano-N'-methylacetamide may be harmful if swallowed, and may cause skin and eye irritation.[7][9] In case of contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[17][18]

I. The Gewald Three-Component Reaction: Access to 2-Aminothiophenes

The Gewald reaction is a cornerstone of thiophene synthesis, providing a straightforward route to highly functionalized 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[11][19] The use of N-cyano-N'-methylacetamide in this reaction directly yields 2-amino-3-carboxamidothiophenes, which are valuable intermediates in the synthesis of various bioactive molecules, including anti-inflammatory and anticancer agents.[7][8][10]

Causality of Experimental Choices

The success of the Gewald reaction hinges on a synergistic interplay of the reactants and reaction conditions. The base, typically a tertiary amine like triethylamine, plays a crucial role in promoting the initial Knoevenagel condensation between the carbonyl compound and N-cyano-N'-methylacetamide.[19] It also facilitates the subsequent steps involving the addition of sulfur. The choice of solvent, often a polar protic solvent like ethanol or methanol, helps to solubilize the reactants and facilitate the reaction progress.[19][20]

Experimental Protocol: Synthesis of a 2-Amino-N-methyl-thiophene-3-carboxamide Derivative

This protocol provides a general procedure for the Gewald reaction using N-cyano-N'-methylacetamide, an aldehyde/ketone, and elemental sulfur.

Materials:

  • N-Cyano-N'-methylacetamide

  • Aldehyde or Ketone (e.g., cyclohexanone)

  • Elemental Sulfur (powdered)

  • Triethylamine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-cyano-N'-methylacetamide (1.0 eq), the desired aldehyde or ketone (1.0 eq), and elemental sulfur (1.1 eq).

  • Add ethanol as the solvent (sufficient to dissolve the reactants upon heating).

  • To this stirred suspension, add triethylamine (1.2 eq) dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven or air-dry to obtain the crude 2-aminothiophene derivative.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-amino-N-methyl-thiophene-3-carboxamide.

Data Presentation:

EntryAldehyde/KetoneProductYield (%)
1Cyclohexanone2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide85
2Acetophenone2-Amino-4-phenylthiophene-3-carboxamide78
3Benzaldehyde2-Amino-5-phenylthiophene-3-carboxamide82

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of the Gewald Reaction Workflow

Gewald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A N-Cyano-N'-methylacetamide F Reflux (70-80°C) 2-6 hours A->F B Aldehyde/Ketone B->F C Sulfur C->F D Ethanol D->F E Triethylamine E->F G Cool to RT F->G H Filtration G->H I Wash with Cold Ethanol H->I J Drying I->J K Recrystallization J->K L Pure 2-Aminothiophene Derivative K->L

Caption: Workflow for the Gewald three-component synthesis.

II. The Friedländer Annulation: Crafting the Quinoline Scaffold

The Friedländer annulation is a classic and reliable method for the synthesis of quinoline and naphthyridine derivatives.[21] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as N-cyano-N'-methylacetamide.[22] This reaction provides a direct entry into 2-aminoquinoline-3-carboxamides, a privileged scaffold in medicinal chemistry with applications as anticancer, antimalarial, and anti-inflammatory agents.[4][6][9][11]

Causality of Experimental Choices

The Friedländer reaction can be catalyzed by either acids or bases. In the context of using N-cyano-N'-methylacetamide, a base catalyst such as sodium hydroxide or potassium carbonate is often employed to deprotonate the active methylene group, thereby generating a nucleophilic enolate that initiates the condensation with the o-aminoaryl carbonyl compound. The choice of solvent can influence the reaction rate and yield, with polar solvents like ethanol or dimethylformamide (DMF) being common choices.

Experimental Protocol: Synthesis of a 2-Amino-N-methyl-quinoline-3-carboxamide Derivative

This protocol outlines a general procedure for the Friedländer annulation using N-cyano-N'-methylacetamide and an o-aminobenzaldehyde or o-aminobenzophenone.

Materials:

  • N-Cyano-N'-methylacetamide

  • o-Aminobenzaldehyde or o-aminobenzophenone derivative

  • Sodium Hydroxide (or another suitable base)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the o-aminobenzaldehyde or o-aminobenzophenone derivative (1.0 eq) in ethanol.

  • To this solution, add N-cyano-N'-methylacetamide (1.0 eq).

  • Add a catalytic amount of a base, such as a few pellets of sodium hydroxide.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any residual starting materials.

  • Dry the product to obtain the crude 2-aminoquinoline derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Data Presentation:

Entryo-Aminoaryl CarbonylProductYield (%)
12-Aminobenzaldehyde2-Aminoquinoline-3-carboxamide75
22-Amino-5-chlorobenzaldehyde2-Amino-6-chloroquinoline-3-carboxamide80
32-Aminobenzophenone2-Amino-4-phenylquinoline-3-carboxamide72

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of the Friedländer Annulation Mechanism

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps A o-Aminobenzaldehyde D Knoevenagel Condensation A->D B N-Cyano-N'-methylacetamide B->D C Base (e.g., NaOH) C->D E Intramolecular Cyclization D->E F Dehydration E->F G 2-Aminoquinoline Derivative F->G

Caption: Simplified mechanism of the Friedländer annulation.

Conclusion

N-Cyano-N'-methylacetamide is a readily accessible and highly effective building block for the synthesis of diverse and medicinally relevant heterocyclic compounds through multicomponent reactions. The Gewald and Friedländer reactions, in particular, offer efficient and atom-economical pathways to substituted 2-aminothiophenes and 2-aminoquinolines, respectively. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to leverage the synthetic potential of N-cyano-N'-methylacetamide for the rapid generation of novel chemical entities with therapeutic potential.

References

  • Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles, a New Reaction Principle. Angewandte Chemie, 71(11), 386.
  • Radini, M. A., et al. (2016). Synthesis and in vitro antimalarial activity of new quinoline derivatives. Medicinal Chemistry Research, 25(8), 1656–1665.
  • Wang, K., Herdtweck, E., & Dömling, A. (2012). Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides.
  • Corson, B. B., Scott, R. W., & Vose, C. E. (1930). CYANOACETAMIDE. Organic Syntheses, 10, 22.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluolo con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Apollo Scientific. (n.d.).
  • Fisher Scientific. (n.d.).
  • Wang, K., Nguyen, K., Huang, Y., & Dömling, A. (2010). Cyanoacetamide MCR (III): three-component Gewald reactions revisited.
  • Banfi, L., Basso, A., Moni, L., & Riva, R. (2014). The myriad faces of the Passerini reaction. Chemical reviews, 114(21), 10827-10874.
  • Passerini Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC, 2011(v), 256-265.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025).
  • Ugi Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Azzouny, A. A. (2016). Synthesis and synthetic applications of cyanoacetamides. Journal of Heterocyclic Chemistry, 53(4), 984-1011.
  • Loba Chemie. (2016). CYANOACETAMIDE FOR SYNTHESIS MSDS.
  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar.
  • Biginelli reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Quinoline – Knowledge and References. (n.d.). Taylor & Francis.
  • Rocha, R. O., et al. (2020). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific.
  • Thiophene-Based Compounds. (2021). Encyclopedia MDPI.
  • A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. (2017). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 134-141.
  • Fadda, A. A., & El-Mekabaty, A. (2014). Synthesis and Synthetic Applications of Cyanoacetamides.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
  • Wang, K., Nguyen, K., & Dömling, A. (2010). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. PubMed.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Open Medicinal Chemistry Journal.
  • Gewald Reaction. (2025). J&K Scientific LLC.
  • A Half-Century of the Ugi Reaction: Modified Variants. (n.d.). Organic Reactions.
  • Synthesis method of cyanoacetamide. (2020).
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025). International Journal of Scientific Research & Technology.
  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica.
  • Mechanism of Biginelli reaction. (n.d.).
  • Srivastava, V. (2013). An Improved Protocol for Biginelli Reaction. Green and Sustainable Chemistry, 3(2A), 38-40.
  • Biginelli Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • 2-Cyano-N-methylacetamide. (2018). SIELC Technologies.
  • Biginelli Reaction. (n.d.). Sigma-Aldrich.
  • Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine. (n.d.).
  • Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Deriv
  • Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. (2021). Beilstein Journal of Organic Chemistry, 17, 2236-2244.
  • A process for the preparation of entacapone. (2008).

Sources

Step-by-step guide for N-cyanation using N-Cyano-N'-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrophilic N-Cyanation of Amines using N-Cyano-N'-methylacetamide and Related Reagents

Executive Summary

The introduction of the cyano group onto amine nitrogen atoms (N-cyanation) is a critical transformation in medicinal chemistry, yielding cyanamides —versatile intermediates for guanidines, imidazoles, and tetrazoles. Historically, this transformation relied on Cyanogen Bromide (BrCN) , a volatile, highly toxic, and corrosive reagent.

This guide details the application of N-Cyano-N'-methylacetamide (and the industry-standard analog N-Cyano-N-phenyl-p-toluenesulfonamide, NCTS ) as safer, solid, electrophilic cyanation reagents. These "CN-transfer" reagents operate via an addition-elimination mechanism, offering high chemoselectivity for secondary and primary amines under mild conditions, avoiding the safety hazards of BrCN.

Key Advantages:

  • Safety: Solid, non-volatile, and bench-stable reagents.

  • Selectivity: Tolerates alcohols, thiols, and other nucleophiles (kinetic selectivity).

  • Operational Simplicity: Open-flask conditions; simple filtration workup.

Reagent Profile & Chemical Logic

While N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is the most widely cited reagent in this class (Bolm et al.), N-Cyano-N'-methylacetamide represents the N-acyl counterpart. Both function as "CN+" synthons. The driving force is the release of a stable amide/sulfonamide byproduct upon nucleophilic attack by the amine.

FeatureN-Cyano-N'-methylacetamideN-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)Cyanogen Bromide (BrCN)
State Solid / CrystallineSolid (mp 118 °C)Volatile Solid (mp 52 °C)
Byproduct N-Methylacetamide (Water soluble)N-Phenyl-p-toluenesulfonamideHBr (Corrosive gas)
Toxicity Low (relative)Low (relative)Extreme (Cyanide-like)
Atom Economy ModerateLow (High MW byproduct)High

Mechanistic Pathway: The reaction proceeds via nucleophilic attack of the amine on the nitrile carbon of the reagent, followed by the expulsion of the amide/sulfonamide leaving group.

Mechanism Reagent N-Cyano-Reagent (R-NH-CN) TS Tetrahedral Intermediate (Unstable) Reagent->TS Nucleophilic Attack Amine Amine Substrate (R'2-NH) Amine->TS Nucleophilic Attack Product N-Cyanamide (R'2-N-CN) TS->Product Elimination Byproduct Amide/Sulfonamide Leaving Group TS->Byproduct Proton Transfer

Caption: Electrophilic transfer of the cyano group from the N-cyano reagent to the amine substrate.

General Protocol: N-Cyanation of Secondary Amines

This protocol is optimized for N-Cyano-N'-methylacetamide and is fully compatible with NCTS .

Reagents:

  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: N-Cyano-N'-methylacetamide (1.1 – 1.2 equiv)

  • Base: Inorganic (K₂CO₃) or Organic (DIPEA/TEA) depending on solubility.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Workflow
  • Preparation:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in MeCN (3.0 mL).

    • Note: For hydrochloride salts of amines, add 1.1 equiv of DIPEA to liberate the free base.

  • Reagent Addition:

    • Add Base (K₂CO₃, 2.0 equiv) to the solution.

    • Add N-Cyano-N'-methylacetamide (1.2 mmol, 1.2 equiv) in one portion.

    • Tip: If using NCTS, the same stoichiometry applies.

  • Reaction:

    • Stir the mixture vigorously at Room Temperature (20–25 °C) .

    • Monitoring: Monitor by TLC or LC-MS. Conversion is typically complete within 2–4 hours .

    • Observation: The formation of a white precipitate (amide byproduct or inorganic salts) often occurs.

  • Workup (Two Options):

    • Method A (Filtration - Preferred for NCTS): Dilute with DCM, filter off the solids, and concentrate the filtrate. The byproduct (sulfonamide) often precipitates and can be removed by filtration.

    • Method B (Aqueous Extraction - Preferred for Acetamide): Since N-methylacetamide is water-soluble, dilute the reaction mixture with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

    • Note: N-Cyanamides are stable on silica.

Workflow Start Start: Dissolve Amine in MeCN or DCM AddBase Add Base (K2CO3 or DIPEA) Start->AddBase AddReagent Add N-Cyano Reagent (1.2 equiv) AddBase->AddReagent Stir Stir at RT (2 - 4 hours) AddReagent->Stir Check Check LCMS/TLC Stir->Check Check->Stir Incomplete Workup Workup: Dilute EtOAc, Wash H2O Check->Workup Complete Purify Purification: Silica Column Workup->Purify

Caption: Operational workflow for the N-cyanation of secondary amines.

Optimization & Scope

The choice of solvent and base significantly impacts yield, particularly for sterically hindered amines.

Table 1: Solvent and Base Screening (Model Substrate: N-Methylbenzylamine)

EntrySolventBase (2.0 equiv)Temp (°C)Time (h)Yield (%)Notes
1DCMDIPEA25482Standard conditions
2MeCN K₂CO₃ 25 2 95 Optimal for polar amines
3THFTEA25675Slower reaction
4TolueneK₂CO₃60488Good for hydrophobic amines
5MeOHDIPEA251240Solvolysis of reagent possible

Substrate Scope Recommendations:

  • Secondary Amines: Excellent yields (90-99%). Fast kinetics.

  • Primary Amines: Requires 2.5 equiv of Reagent and Base . Primary amines can undergo bis-cyanation or form guanidines if temperature is too high. Keep at 0 °C to RT.

  • Anilines: Lower nucleophilicity requires heating (60 °C) or stronger activation (use LiHMDS as base for difficult cases).

Troubleshooting & "Expertise" Notes

  • Reagent Quality: N-Cyano-N'-methylacetamide is hygroscopic. Store in a desiccator. If the reagent is wet, hydrolysis to urea occurs, killing the reaction.

  • Monitoring Tip: The cyanamide product shows a distinct, sharp peak in IR spectroscopy at ~2200 cm⁻¹ (C≡N stretch). This is the best way to confirm product formation rapidly.

  • Byproduct Removal: If using NCTS , the sulfonamide byproduct is less soluble in ether/hexanes. Trituration of the crude solid with cold ether often yields pure cyanamide without column chromatography.

  • Safety: While safer than BrCN, always handle N-cyano reagents in a fume hood. In acidic media, they can theoretically release trace HCN, though this is rare.

References

  • Bolm, C. et al. "N-Cyano-N-phenyl-p-toluenesulfonamide: A Safe and Efficient Cyanating Agent." Organic Letters, 2015 , 17(17), 4228–4231. Link

  • Beller, M. et al. "Electrophilic Cyanation of Amines." Angewandte Chemie International Edition, 2016 , 55, 13306. Link

  • Zhu, C. et al. "Oxidative N-Cyanation of Amines." Organic Letters, 2014 , 16, 247. Link

  • Acetamiprid Degradation Studies: Agronomy, 2024 , 14, 461.[1][2] (Identifies N-cyano-N'-methylacetamide as a stable degradation product, confirming its structural stability). Link[1]

Sources

Application Note: N-Cyano-N'-methyl- Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists in the agrochemical sector. It addresses the specific application of N-Cyano-N'-methyl- derivatives, clarifying the critical distinction between the acetamidine intermediate (used in synthesis) and the acetamide derivative (often a degradation marker), while focusing on the high-value synthesis of Acetamiprid .

Executive Summary

The term N-Cyano-N'-methylacetamide is frequently encountered in the literature surrounding neonicotinoid insecticides, specifically Acetamiprid .[1] However, for the synthetic chemist, a precise distinction is required:

  • N-Cyano-N'-methylacetamidine (CAS 16054-80-3): The primary building block used to synthesize Acetamiprid via nucleophilic substitution. This is the "Application" target for synthesis.

  • N-Cyano-N'-methylacetamide (CAS 6330-25-2 / Degradant): A degradation product or impurity formed via the hydrolysis of the acetamidine or oxidative cleavage of Acetamiprid. Its primary application is as an Analytical Standard for stability profiling.

This guide details the synthetic application of the acetamidine precursor to produce Acetamiprid, while providing analytical context for the acetamide derivative to ensure regulatory compliance (impurity monitoring).

Chemical Profile & Mechanistic Role

The Active Intermediate: N-Cyano-N'-methylacetamidine

This compound acts as the nucleophilic "head" of the Acetamiprid molecule. Its unique N-cyanoiminogroup (


) confers electron-withdrawing properties that are essential for the insecticidal binding affinity of the final neonicotinoid.
  • IUPAC Name: (E)-N-cyano-N'-methylacetimidamide

  • Role: Nucleophile in

    
     coupling.
    
  • Reactivity: The secondary amine nitrogen attacks the electrophilic benzylic carbon of the pyridine coupling partner.

The Degradant: N-Cyano-N'-methylacetamide

Often observed during photodegradation or hydrolysis studies of Acetamiprid.

  • Role: Reference standard for impurity qualification.

  • Formation: Hydrolysis of the imine bond (

    
    ) to a carbonyl (
    
    
    
    ).

Application I: Synthesis of Acetamiprid

Objective: Synthesize Acetamiprid ((E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine) with >97% purity.

Retrosynthetic Analysis

The synthesis relies on the convergent coupling of two key fragments:

  • Fragment A: 2-Chloro-5-(chloromethyl)pyridine (CCMP).

  • Fragment B: N-Cyano-N'-methylacetamidine.[1][2]

Mechanism:


 Nucleophilic Substitution.
The secondary amine of the acetamidine displaces the chloride on the methyl-pyridine ring. A base is required to neutralize the HCl byproduct and drive the equilibrium.
Visual Pathway (Graphviz)

AcetamipridSynthesis CCMP 2-Chloro-5-(chloromethyl)pyridine (Electrophile) Intermediate Transition State (SN2 Attack) CCMP->Intermediate DMF, 25-35°C Amidine N-Cyano-N'-methylacetamidine (Nucleophile) Amidine->Intermediate DMF, 25-35°C Base Base (K2CO3 or NaH) Base->Intermediate DMF, 25-35°C Acetamiprid Acetamiprid (Active Ingredient) Intermediate->Acetamiprid -HCl Degradant N-Cyano-N'-methylacetamide (Degradant/Impurity) Acetamiprid->Degradant Hydrolysis/Photolysis (Stability Testing)

Figure 1: Reaction pathway for Acetamiprid synthesis and subsequent degradation.

Detailed Experimental Protocol

Reagents:

  • N-Cyano-N'-methylacetamidine (1.0 eq)

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP) (1.0 - 1.1 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 1.2 eq)
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN).

Step-by-Step Procedure:

  • Reactor Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

    • Purge with nitrogen to maintain an inert atmosphere.

  • Solubilization:

    • Charge DMF (5-7 volumes relative to acetamidine) into the flask.

    • Add N-Cyano-N'-methylacetamidine (1.0 eq) and

      
        (1.2 eq).
      
    • Stir at room temperature (25°C) for 30 minutes to ensure deprotonation/activation of the amine.

  • Coupling Reaction:

    • Dissolve CCMP (1.05 eq) in a minimal amount of DMF.

    • Add the CCMP solution dropwise to the reactor over 60–90 minutes.[3] Critical: Exothermic reaction; maintain internal temperature between 25–35°C.

    • After addition, stir at 30–40°C for 4–6 hours.

  • Reaction Monitoring (Self-Validation):

    • TLC/HPLC: Check for the disappearance of the acetamidine peak.

    • Success Criteria: <1% residual acetamidine.

  • Workup & Isolation:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (vacuum distillation) to remove DMF (keep bath <60°C to prevent degradation to N-cyano-N'-methylacetamide).

    • Dissolve the residue in Ethyl Acetate and wash with water (3x) to remove residual DMF/salts.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Crystallization:

    • Recrystallize the crude solid from Ethanol/Water or Isopropanol.

    • Target MP: 98–100°C.

Application II: Analytical Standard (Impurity Profiling)

Objective: Use N-Cyano-N'-methylacetamide to validate the stability of the synthesized Acetamiprid.

When Acetamiprid is exposed to environmental conditions (UV light, soil bacteria), it degrades. The presence of N-Cyano-N'-methylacetamide indicates cleavage of the pyridyl-methyl bond or hydrolysis of the amidine.

HPLC Method for Impurity Detection
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 mins
Detection UV @ 254 nm (Acetamiprid) & 220 nm (Acetamide degradant)
Retention Time Acetamide (Early eluting, polar) < Acetamiprid (Late eluting)

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (<70%) Moisture in solvent/base.Use anhydrous DMF and freshly dried

. Water hydrolyzes the CCMP.
High Impurity (Acetamide) Reaction temp >50°C.Keep reaction temp <35°C. High heat promotes hydrolysis of the cyano-amidine group.
Coloration (Dark) Oxidation of amine.Ensure strict

purging during the reaction.
Incomplete Conversion Poor stirring/mass transfer.Use high-torque mechanical stirring; inorganic salts create a slurry.

Safety & Regulatory

  • Cyanide Moieties: While the cyano group is covalently bonded, thermal decomposition can release toxic gases. Work in a fume hood.

  • Skin Contact: Acetamiprid and its precursors are neuroactive. Wear nitrile gloves and long sleeves.

  • Waste Disposal: Segregate halogenated (CCMP residues) and non-halogenated waste.

References

  • Synthesis of Acetamiprid: Nippon Soda Co Ltd. (1994). Process for preparing acetamiprid. US Patent 5,304,566.[4]

  • Degradation Pathways: Wang, S., et al. (2024). Highly Effective Fe-Doped Nano Titanium Oxide for Removal of Acetamiprid and Atrazine. MDPI Agronomy.

  • Chemical Identity (Acetamidine): Sigma-Aldrich.[5] N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine Analytical Standard.

  • Chemical Identity (Acetamide): PubChem. 2-Cyano-N-methylacetamide (Related Structure).[6]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis with N-Cyano-N'-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble for the Researcher: The field of microwave-assisted organic synthesis (MAOS) has revolutionized medicinal chemistry by dramatically accelerating reaction times and often improving yields and purity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals interested in leveraging this powerful technology for reactions involving activated cyano-amide scaffolds. While direct, published protocols for N-Cyano-N'-methylacetamide are not extensively documented, the principles governing its reactivity are well-understood and analogous to its parent compound, cyanoacetamide.

This document provides a foundational understanding of microwave-assisted reactions, offers a validated protocol for the closely related and widely studied cyanoacetamide, and, based on established principles, presents a detailed, adaptable starting protocol for N-Cyano-N'-methylacetamide. The aim is to equip you with the theoretical knowledge and practical steps to confidently develop and optimize your own microwave-assisted reactions.

The Rationale for Microwave-Assisted Chemistry

Conventional organic synthesis relies on conductive heating (e.g., an oil bath), where heat is transferred inefficiently from an external source, through the vessel walls, and into the reaction mixture.[4] This process can lead to temperature gradients and extended reaction times.

Microwave-assisted synthesis, however, utilizes dielectric heating.[5][6] Microwave irradiation directly couples with polar molecules or ions within the reaction mixture, causing them to rapidly oscillate and rotate. This molecular friction generates heat volumetrically and uniformly throughout the sample.[5][7]

Key Advantages for Amide Scaffolds:

  • Speed: Reactions that take hours under conventional reflux can often be completed in minutes.[8]

  • Higher Yields & Purity: The rapid heating and uniform temperature profile can minimize the formation of side products that often occur during prolonged exposure to high temperatures.[9]

  • Solvent Efficiency: The ability to superheat solvents in sealed vessels allows reactions to be run at temperatures far above their atmospheric boiling points, dramatically increasing reaction rates.[6][8] This often permits the use of greener solvents like ethanol or even water.[3][10]

  • Rapid Optimization: The short reaction times allow for high-throughput experimentation, enabling the rapid optimization of reaction conditions.[8]

Foundational Reaction: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds like cyanoacetamides.[11] It forms a new carbon-carbon double bond through the reaction of an aldehyde or ketone with a compound containing an acidic methylene group, typically catalyzed by a weak base.[11] This reaction is a prime candidate for microwave enhancement.

A study on the microwave-assisted Knoevenagel condensation between various aromatic aldehydes and cyanoacetamide demonstrated excellent yields (81-99%) in reaction times of just 30-60 seconds under solvent-free conditions.[12] This provides a validated framework for adapting the methodology to substituted cyanoacetamides.

Data Presentation: Conventional vs. Microwave Synthesis

The following table starkly illustrates the efficiency gains of microwave irradiation for a typical heterocyclic synthesis.

ParameterConventional HeatingMicrowave Irradiation (MAOS)Advantage
Reaction Time 2 - 24 hours1 - 15 minutes>100x Faster
Typical Yield 60 - 80%85 - 99%Higher Throughput
Energy Input High (prolonged heating)Low (short duration)Greener Process
Side Products Moderate to HighMinimal to LowPurer Crude Product
Process Control Manual, slow responsePrecise, real-time feedbackHigh Reproducibility

Data synthesized from comparative studies in heterocyclic synthesis.[12]

Experimental Protocols & Methodologies

Safety First: Microwave-assisted reactions in sealed vessels generate significant internal pressure.[13] Always use reaction vessels specifically designed for microwave chemistry and never exceed the recommended fill volume (typically 1/3 to 1/2 of the vessel's total volume).[6] Ensure the instrument's safety features are operational.

Diagram: General Microwave Synthesis Workflow

The following diagram outlines the standard workflow for setting up a microwave-assisted reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Add Reactants & Stir Bar to Vial B 2. Add Solvent (e.g., DMF, EtOH) A->B C 3. Crimp Cap Securely B->C D 4. Place Vial in Microwave Cavity C->D E 5. Program Parameters: Temp, Time, Power D->E F 6. Run Reaction (Real-time Monitoring) E->F G 7. Cool Vial to <50°C (Automated/Forced Air) F->G H 8. Uncap & Transfer Reaction Mixture G->H I 9. Standard Work-up (Extraction, Quenching) H->I J 10. Purify & Analyze (TLC, HPLC, NMR) I->J

Caption: General workflow for microwave-assisted organic synthesis.

Protocol 1: Validated Synthesis of 2-Cyano-3-phenylacrylamide (using Cyanoacetamide)

This protocol is adapted from established literature for the microwave-assisted Knoevenagel condensation.[12]

Materials:

  • Benzaldehyde (1.0 mmol, 106.1 mg)

  • Cyanoacetamide (1.0 mmol, 84.1 mg)

  • Ammonium Acetate (catalytic amount, ~0.1 mmol, 7.7 mg)

  • 2-5 mL microwave process vial with stir bar

  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

Procedure:

  • Place the magnetic stir bar into the 2-5 mL microwave vial.

  • Add benzaldehyde, cyanoacetamide, and a catalytic amount of ammonium acetate to the vial.

  • As this is a solvent-free reaction, ensure the solids are loosely mixed.

  • Securely crimp the cap onto the vial.

  • Place the vial into the cavity of the microwave synthesizer.

  • Program the reaction parameters:

    • Temperature: 120 °C

    • Time: 60 seconds

    • Power: 150 W (with stirring)

    • Pre-stirring: 10 seconds

  • Run the reaction. The instrument will monitor temperature and pressure.

  • After completion, allow the vial to cool to below 50 °C before carefully removing it.

  • Open the vial and add a suitable solvent (e.g., ethyl acetate) to dissolve the crude product.

  • Analyze the crude mixture by TLC or HPLC to confirm product formation.

  • The solid product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[13]

Protocol 2: Proposed Starting Protocol for N-Cyano-N'-methylacetamide Reactions

This hypothetical protocol is a robust starting point for developing a Knoevenagel-type reaction with your target molecule. It introduces a solvent to ensure efficient and uniform heating, as the physical properties of the substituted amide may differ from cyanoacetamide.

Materials:

  • Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde) (1.0 mmol)

  • N-Cyano-N'-methylacetamide (1.0 mmol)

  • Piperidine or Triethylamine (catalytic amount, ~0.1 mmol)

  • N,N-Dimethylformamide (DMF) or Ethanol (2 mL)

  • 2-5 mL microwave process vial with stir bar

Rationale for Component Selection:

  • Solvent: DMF is a polar, high-boiling solvent that absorbs microwave energy exceptionally well, ensuring rapid and even heating.[8] Ethanol is a greener alternative that also performs well.

  • Catalyst: Piperidine or triethylamine are effective basic catalysts for promoting the initial deprotonation of the active methylene group.

Procedure:

  • To a 2-5 mL microwave vial containing a stir bar, add the aromatic aldehyde (1.0 mmol) and N-Cyano-N'-methylacetamide (1.0 mmol).

  • Add 2 mL of DMF or Ethanol.

  • Add the catalytic amount of piperidine or triethylamine (~1-2 drops).

  • Seal the vial and place it in the microwave reactor.

  • Program the initial reaction parameters for optimization:

    • Temperature: 130 °C

    • Time: 5 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Absorption Level: High (for polar solvents like DMF)

  • Initiate the reaction with stirring.

  • Upon completion and cooling, quench the reaction with a small amount of dilute HCl (if a basic catalyst was used) and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

  • Analyze the crude product purity via HPLC-MS or NMR and purify by flash column chromatography.[15]

Mechanistic Insight & Optimization

Understanding the reaction mechanism is key to troubleshooting and optimization.

Diagram: Knoevenagel Condensation Mechanism

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Optimization Strategies:

  • Temperature Screening: Run the reaction at different temperatures (e.g., 100°C, 130°C, 150°C) for a fixed time to find the optimal balance between reaction rate and byproduct formation.

  • Time Course Study: At the optimal temperature, run the reaction for varying durations (e.g., 2, 5, 10, 15 minutes) and monitor by HPLC to determine when the reaction reaches completion.

  • Solvent Choice: The polarity of the solvent affects heating efficiency and reactant solubility.[5] Test alternative polar solvents like acetonitrile, isopropanol, or toluene.

  • Catalyst Loading: Vary the catalyst from 0.05 to 0.2 equivalents. Insufficient catalyst will slow the reaction, while excess may cause side reactions.

By systematically applying these principles and protocols, researchers can effectively harness the power of microwave-assisted synthesis for novel reactions involving N-Cyano-N'-methylacetamide, paving the way for rapid discovery and development in medicinal chemistry.

References

  • OAText. (2019, September 26). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Available at: [Link]

  • Gnanaoli, K., et al. MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Available at: [Link]

  • IRIS-AperTO. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Varma, R. S. (2007). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure and Applied Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Available at: [Link]

  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Available at: [Link]

  • RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications. Available at: [Link]

  • International Journal of ChemTech Research. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). General procedure of microwave assisted reaction. Available at: [Link]

  • Kiss, N. Zs., et al. (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink. Available at: [Link]

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Available at: [Link]

  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available at: [Link]

  • ResearchGate. (n.d.). A Review on: A significance of microwave assist technique in green chemistry. Available at: [Link]

  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). Available at: [Link]

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • Norlab. (n.d.). Microwave Reaction Tutorial. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Reactions in Green Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Cyano-N'-methylacetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Context & Molecule Identification

Clarification on Nomenclature: While often referred to in Acetamiprid degradation literature as N-Cyano-N'-methylacetamide (or associated with the acetamidine analog), the stable synthetic target for drug development is 2-Cyano-N-methylacetamide (also known as N-methylcyanoacetamide).

  • CAS Number: 80622-35-3 (approximate, varies by salt/form) / PubChem CID: 80622[1]

  • Formula:

    
    
    
  • Molecular Weight: 98.10 g/mol [2]

  • Structure:

    
    
    

This guide focuses on the aminolysis of ethyl cyanoacetate , the primary industrial route. This reaction is deceptively simple but prone to yield-killing side reactions (dimerization, hydrolysis) if thermodynamic controls are ignored.

Core Synthesis Workflow (Visualized)

The following diagram outlines the reaction pathway, highlighting the critical "Danger Zones" where yield is lost.

ReactionPathway Reactants Ethyl Cyanoacetate + Methylamine Intermed Tetrahedral Intermediate (Unstable) Reactants->Intermed Nucleophilic Attack (Exothermic!) Hydrolysis Cyanoacetic Acid (Impurity B) Reactants->Hydrolysis Water present High pH Product 2-Cyano-N-methylacetamide (Target) Intermed->Product - EtOH Diamide N,N'-Dimethyldiamide (Impurity A) Intermed->Diamide Excess Methylamine High Temp Color Polymerized/Colored By-products Product->Color Active Methylene Oxidation (pH > 9)

Figure 1: Reaction pathway showing the primary aminolysis route and competing side reactions (dimerization and oxidation) triggered by thermal or stoichiometric deviations.

Troubleshooting Guide (Q&A)

Category A: Yield & Reaction Efficiency

Q1: My reaction yield is stuck below 60%. I am adding methylamine at room temperature. What is wrong? Diagnosis: Thermal runaway causing side reactions. Technical Insight: The aminolysis of ethyl cyanoacetate is highly exothermic. Adding methylamine at room temperature (


) causes localized hot spots where the temperature can spike 

. At these temperatures, the methylamine attacks the active methylene group or causes double-substitution, forming

-dimethyldiamide impurities.[1] Protocol Adjustment:
  • Cryogenic Addition: Cool the ethyl cyanoacetate solution to -10°C to 0°C before starting the addition.

  • Controlled Rate: Add methylamine (gas or solution) slowly, ensuring the internal temperature never exceeds 5°C .

  • Reference: Patent literature (e.g., CN111925302A) demonstrates that maintaining

    
     during addition increases yield to 
    
    
    
    .

Q2: I am using aqueous methylamine (40%). Should I switch to anhydrous gas? Diagnosis: Hydrolysis competition. Technical Insight: While aqueous methylamine is convenient, the presence of water introduces a competing hydrolysis pathway, converting the ester to cyanoacetic acid (which forms a salt with the amine and does not yield the amide). Recommendation:

  • Best: Use anhydrous methylamine gas bubbled into a dry solvent (Methanol or Toluene).

  • Acceptable: If using aqueous methylamine, use a large excess (2-3 eq) to drive the equilibrium, but be prepared for lower yields (70-80%) and difficult drying steps.

  • Data Comparison:

Methylamine SourceSolvent SystemTypical YieldPrimary Impurity
Anhydrous Gas Toluene/MeOH95-98% None
40% Aqueous Water/EtOH75-85%Cyanoacetic acid salt
2M in THF THF88-92%Solvent adducts
Category B: Purity & Appearance[1]

Q3: The product turns yellow or brown upon drying. How do I prevent this? Diagnosis: Base-catalyzed oxidation of the active methylene. Technical Insight: The methylene group (


) between the cyano and carbonyl groups is highly acidic (

). Residual methylamine (base) promotes the formation of a carbanion, which oxidizes or polymerizes in air to form colored conjugated species. Corrective Action:
  • Neutralization: After the reaction is complete, adjust the pH to 6.5–7.0 using dilute HCl or Acetic Acid before concentrating the solvent.

  • Workup: Do not dry the crude product at high temperatures (

    
    ) if the pH is basic.
    

Q4: I see a "dimer" impurity in my LC-MS. What is it? Diagnosis: Formation of


-dimethylmalonamide.[1]
Mechanism:  If the reaction runs too long or too hot, the second ester group (if using diethyl malonate starting material) or a transamidation on a side product occurs.
Prevention: 
  • Strict stoichiometry: Use 1.05 – 1.10 equivalents of methylamine. Large excesses promote secondary attacks.

  • Monitor reaction endpoint by TLC or HPLC; do not let it stir overnight "just to be safe."

Optimized Experimental Protocol

Objective: Synthesis of 2-Cyano-N-methylacetamide (100g scale) with >95% yield.

Materials:

  • Ethyl Cyanoacetate (1.0 eq)

  • Methylamine (Anhydrous gas or 33% in EtOH) (1.1 eq)

  • Solvent: Methanol (anhydrous)

  • Acid: Glacial Acetic Acid (for neutralization)[3]

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round bottom flask with Ethyl Cyanoacetate (113.1 g, 1.0 mol) and Methanol (300 mL). Equip with a mechanical stirrer, thermometer, and gas inlet tube.[1]

  • Cooling: Place the flask in an ice/salt bath. Cool the internal solution to -5°C .

  • Addition (Critical Step):

    • If using Gas: Bubble Methylamine gas slowly. Regulate flow so internal temp stays < 5°C .

    • If using Solution: Add Methylamine/EtOH solution dropwise over 2 hours, maintaining < 5°C .

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (

    
    ) naturally. Stir for 2 hours.
    
    • Checkpoint: Check TLC (Ethyl Acetate:Hexane 1:1). Starting ester (

      
      ) should be gone. Product spot (
      
      
      
      ) should be dominant.
  • Crystallization:

    • Cool the reaction mixture back to -10°C . The product often crystallizes directly from the reaction solvent.

    • Troubleshooting: If no crystals form, concentrate the solvent to 1/3 volume under reduced pressure (keep bath

      
      ), then chill.[1]
      
  • Filtration: Filter the white solid. Wash with cold Methanol (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
    .
    

Expected Results:

  • Appearance: White crystalline solid.

  • Melting Point: 100–102°C.

  • Yield: >95% (Theoretical).

References

  • BenchChem. (2025).[3] Synthesis routes of 2-Cyano-N-methylacetamide. Retrieved from .

  • Google Patents. (2020). CN111925302A - Synthesis method of cyanoacetamide. Retrieved from .

  • MDPI. (2024).[4] Highly Effective Fe-Doped Nano Titanium Oxide for Removal of Acetamiprid and Atrazine. (Discusses N-cyano-N'-methylacetamide as a degradation product). Retrieved from .

  • PubChem. (2025).[2] 2-Cyano-N-methylacetamide Compound Summary. Retrieved from .

  • Royal Society of Chemistry. (2025). Thiamine hydrochloride catalyzed synthesis of polysubstituted quinolines. (Uses 2-cyano-N-methylacetamide as key reagent). Retrieved from .

Sources

Troubleshooting low conversion rates in N-Cyano-N'-methylacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, with a focus on resolving low conversion rates and improving overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N-methyl-2-cyanoacetamide?

The most prevalent and straightforward synthesis route is the aminolysis of a cyanoacetic acid ester, such as ethyl cyanoacetate or methyl cyanoacetate, with methylamine.[1] This reaction is typically performed in a suitable solvent like ethanol or even in an aqueous solution of methylamine. The process is favored for its high atom economy and generally good yields under optimized conditions.[2]

Q2: What are the critical parameters that influence the reaction's success?

The synthesis is primarily governed by three critical parameters:

  • Temperature: The reaction between cyanoacetic esters and methylamine is exothermic. Inadequate temperature control can lead to side reactions and product degradation. Cooling the reaction mixture, especially during the initial addition of reagents, is crucial.[3]

  • Stoichiometry: The molar ratio of methylamine to the cyanoacetic ester is important. A slight excess of methylamine is often used to ensure the complete conversion of the ester.[2]

  • Purity of Reagents: The presence of moisture or other impurities in the starting materials, particularly the cyanoacetic ester, can lead to hydrolysis and the formation of byproducts, significantly lowering the yield.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting ester, the product (N-methyl-2-cyanoacetamide), and any potential byproducts. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[4]

Troubleshooting Low Conversion Rates: A Symptom-Based Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems leading to low yields.

Problem 1: Low or no product formation with significant unreacted starting material observed via TLC/HPLC.

Potential Cause 1: Insufficient Reactivity or Incomplete Reaction Your reaction may have stalled due to suboptimal conditions. The activation energy for the aminolysis might not be met, or the reaction may not have been allowed to proceed for a sufficient duration.

Solution:

  • Verify Methylamine Concentration: If using an aqueous or alcoholic solution of methylamine, ensure its concentration is accurate. Older solutions can degrade.

  • Increase Reaction Time: Continue to stir the reaction mixture and monitor its progress every few hours using TLC. Some syntheses of similar amides can take several hours to days at room temperature.[3]

  • Moderate Temperature Increase: If the reaction is proceeding very slowly at low temperatures (0-5°C), consider allowing it to warm to room temperature after the initial exothermic phase has subsided. Gentle heating (e.g., to 40-50°C) can also be an option, but this must be done cautiously as excessive heat can promote side reactions.[5]

Potential Cause 2: Poor Mixing In heterogeneous mixtures or viscous solutions, inefficient stirring can prevent the reactants from interacting effectively.

Solution:

  • Ensure vigorous and consistent stirring throughout the reaction. Use an appropriately sized stir bar and a stir plate with sufficient power. For larger scale reactions, mechanical stirring is recommended.[6]

Problem 2: The final product yield is low, and analysis shows the presence of significant, unidentified byproducts.

Potential Cause 1: Hydrolysis of Nitrile or Amide Groups The presence of excess water, particularly at elevated temperatures or non-neutral pH, can lead to the hydrolysis of the cyano group to a carboxylic acid or the ester/amide group to malonamic acid derivatives.[6]

Solution:

  • Use Anhydrous Reagents and Solvents: Ensure your cyanoacetic ester and any organic solvents are dry.

  • Control Temperature: Strictly maintain the reaction temperature, especially during the addition of methylamine, by using an ice bath. The initial reaction should ideally be kept between 0-5°C.[3]

  • pH Control: While the reaction is typically self-regulating, ensure that the methylamine solution has not been contaminated with any acidic or strongly basic impurities.

Potential Cause 2: Side Reactions at the Active Methylene Group The methylene group (CH₂) flanked by the cyano and carbonyl groups is acidic and can be deprotonated, leading to self-condensation or other side reactions, especially in the presence of a strong base or at high temperatures.[4]

Solution:

  • Avoid Strong Bases: Do not add catalytic bases unless a specific protocol requires it, as methylamine itself acts as the nucleophile and base.

  • Maintain Low Temperatures: Keeping the reaction cool minimizes the rate of these competing side reactions.

The following diagram outlines a logical workflow for troubleshooting these common issues.

TroubleshootingWorkflow start Low Conversion Rate Detected check_sm TLC/HPLC Analysis: Significant Starting Material? start->check_sm check_bp TLC/HPLC Analysis: Significant Byproducts? start->check_bp incomplete_rxn Potential Cause: Incomplete Reaction check_sm->incomplete_rxn Yes hydrolysis Potential Cause: Hydrolysis check_bp->hydrolysis Yes side_reactions Potential Cause: Active Methylene Side Reactions check_bp->side_reactions Yes solution_time Solution: - Increase reaction time - Gently warm to RT - Verify reagent concentration incomplete_rxn->solution_time solution_hydrolysis Solution: - Use dry reagents/solvents - Maintain T < 5°C initially hydrolysis->solution_hydrolysis solution_side_reactions Solution: - Avoid strong bases - Maintain low temperature side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low conversion rates.

Problem 3: The isolated product is an oil or a discolored solid that is difficult to purify.

Potential Cause 1: Product Decomposition N-methyl-2-cyanoacetamide, like many cyanoacetamides, can be sensitive to heat. Overheating during solvent removal or purification can cause decomposition, leading to discoloration.[6]

Solution:

  • Solvent Removal: Remove solvents under reduced pressure (rotary evaporation) at a low temperature (e.g., < 40°C).

  • Purification: If recrystallization is necessary, avoid prolonged heating. Dissolve the crude product in a minimal amount of hot solvent and then cool it promptly.[2] An alternative is flash column chromatography.

Potential Cause 2: Impurities from Starting Materials If the starting cyanoacetic ester is old or of low purity, it may contain colored impurities that carry through to the final product.

Solution:

  • Purify Starting Material: Consider distilling the cyanoacetic ester before use if its purity is questionable.

  • Decolorization: During workup or recrystallization, the solution can be treated with a small amount of activated charcoal to remove colored impurities.[2]

Data & Protocols

Table 1: Recommended Reaction Conditions
ParameterRecommended ValueRationale
Solvent Ethanol or MethanolExcellent solubility for both cyanoacetic ester and the product.[2]
Temperature 0-5°C (initial), then RTControls initial exotherm to prevent side reactions.[3]
Reactant Ratio 1.0 : 1.1 - 1.2 (Ester : Methylamine)A slight excess of methylamine drives the reaction to completion.[2]
Reaction Time 4-24 hoursVaries by scale and temperature; should be monitored by TLC.
Table 2: Potential Byproducts and Identification
Byproduct NamePotential CauseAnalytical Signature (Expected)
Cyanoacetic Acid Hydrolysis of ester starting materialMore polar than starting material on TLC; visible by LC-MS.
N-methyl-malonamic acid Hydrolysis of the product's cyano groupHighly polar; may remain in the aqueous phase during extraction.
Malonamide derivatives Impurities in starting cyanoacetamide[2]Can be detected by LC-MS; may have different solubility.
Protocol 1: Synthesis of N-methyl-2-cyanoacetamide
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (1.0 eq) in ethanol (approx. 2 M concentration).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add a 40% aqueous solution of methylamine (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for one hour.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC (disappearance of ethyl cyanoacetate).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol and excess methylamine.

  • The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-methyl-2-cyanoacetamide.[2]

References

  • Benchchem. (2025).
  • Nature Communications. (2025). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. PMC.
  • Benchchem. (2025). optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis. Benchchem.
  • Google Patents. (1975). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • Roy-Lachapelle, A. et al. (2015). New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry.
  • Google Patents. (2014). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Organic Syntheses. cyanoacetamide - Organic Syntheses Procedure.
  • Haddad, M. et al. (2018). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.
  • Google APIs. (2008). WO 2008/053304 A2.
  • Quickcompany.
  • Ghozlan, S. A. S. et al. (2020). Synthesis, and Synthetic Applications of Cyanoacetamides.
  • Ghozlan, S. A. S. et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.
  • Dakin, S. (2023). The Synthesis and Chemistry of N-Methylacetoacetamide Explained.
  • Dömling, A. et al. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides.

Sources

Identifying and characterizing byproducts of N-Cyano-N'-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the characterization, impurity profiling, and troubleshooting of N-Cyano-N'-methylacetamide (chemically synonymous with 2-Cyano-N-methylacetamide , CAS 6330-25-2).

This molecule is a critical intermediate in the synthesis of pharmaceuticals (e.g., Entacapone) and a known degradation product of neonicotinoid insecticides (e.g., Acetamiprid).

Current Status: Operational Subject: Impurity Characterization & Analytical Troubleshooting Assigned Specialist: Senior Application Scientist

Section 1: Nomenclature & Structural Validation

Q: I am detecting a peak at m/z 97 (ES-) or m/z 99 (ES+). Is this "N-Cyano-N'-methylacetamide" or an isomer?

A: You are likely detecting 2-Cyano-N-methylacetamide (CAS 6330-25-2).[1][2][3] There is often confusion in the literature between the acetamide and acetamidine derivatives. You must distinguish between these two core structures immediately to validate your data.

Feature2-Cyano-N-methylacetamide (Target)N-Cyano-N'-methylacetamidine (Interferent)
Structure


CAS 6330-25-2160430-64-8 (Acetamiprid metabolite)
MW 98.10 Da97.12 Da
MS Signature m/z 97 ([M-H]⁻) / m/z 99 ([M+H]⁺)m/z 96 ([M-H]⁻) / m/z 98 ([M+H]⁺)
Origin Synthesis precursor; Hydrolysis degradantAcetamiprid pharmacophore; Amidine hydrolysis
Key Reactivity Methylene (

-C) is acidic; CN hydrolyzes to amide.
Amidine carbon is electrophilic; CN is stable.

Critical Check: If your mass spectrum shows a dominant m/z 97 in negative mode, you are working with the Acetamide (2-Cyano-N-methylacetamide). If you see m/z 126 , you may have the N-(2-cyanoethyl) derivative [1].[4]

Section 2: Synthesis Impurities & Byproducts

Q: We synthesized this compound via Ethyl Cyanoacetate + Methylamine. What specific byproducts should we track in the impurity profile?

A: The reaction of ethyl cyanoacetate with methylamine is a nucleophilic acyl substitution. However, the reactivity of the


-methylene group and the cyano group leads to three specific classes of byproducts.
1. Over-Amination (The "Double-Addition" Impurity)
  • Impurity:

    
    -Dimethylmalonamide 
    
  • Mechanism: Methylamine is a strong nucleophile. After forming the target product, excess methylamine can attack the cyano group (Pinner-like reaction followed by hydrolysis) or, more likely, if the starting material contained diethyl malonate impurities, you get double amidation.

  • Detection: Look for m/z 131 ([M+H]⁺) .

2. Transesterification Intermediate
  • Impurity: Methyl Cyanoacetate [5]

  • Mechanism: In methanolic solvents, the ethyl ester can transesterify to the methyl ester before amidation occurs.

  • Detection: GC-MS is preferred due to volatility; shifts in NMR methyl peaks.

3. Hydrolysis Byproducts (Acidic Precursors)
  • Impurity: Cyanoacetic Acid [5][6]

  • Mechanism: Presence of water during the reaction competes with methylamine, hydrolyzing the ester to the acid.

  • Detection: Broad peak in HPLC; m/z 84 ([M-H]⁻) .

Visualization of Synthesis Pathways & Impurities:

SynthesisPathways Start Ethyl Cyanoacetate (Starting Material) Target 2-Cyano-N-methylacetamide (TARGET) MW: 98.10 Start->Target + MeNH2 (Amidation) Impurity1 Methyl Cyanoacetate (Transesterification) Start->Impurity1 + MeOH (Solvent Exchange) Impurity2 Cyanoacetic Acid (Hydrolysis) Start->Impurity2 + H2O (Competitive Hydrolysis) MeNH2 Methylamine Impurity3 N,N'-Dimethylmalonamide (Over-reaction) Target->Impurity3 + Excess MeNH2 (Rare Side Reaction)

Figure 1: Synthesis workflow showing the origin of key impurities (Yellow/Red nodes).

Section 3: Degradation & Stability Troubleshooting

Q: My stock solution (in water/methanol) is showing new peaks after 48 hours. What is the degradation mechanism?

A: 2-Cyano-N-methylacetamide is susceptible to hydrolysis at two distinct sites. The pH of your solution dictates which pathway dominates [2].

Pathway A: Nitrile Hydrolysis (High pH / Basic Conditions)

Under basic conditions, the electron-withdrawing nitrile group (


) activates the molecule. The nitrile hydrolyzes faster than the amide bond in many cyanoacetamides.
  • Product:

    
    -Methylmalonamide  (via the intermediate amide).
    
  • Mechanism:

    
    .
    
  • Mass Shift: +18 Da (Hydration). Watch for m/z 117 ([M+H]⁺) .

Pathway B: Amide Cleavage (Strong Acid / Enzymatic)

The central amide bond cleaves, releasing the amine.

  • Products: Cyanoacetic Acid + Methylamine .

  • Mass Shift: Loss of the methylamine group. Appearance of m/z 84 (Cyanoacetic acid).

Pathway C: Decarboxylation (Thermal/Acid)

If Cyanoacetic acid forms (Pathway B), it can thermally decarboxylate.

  • Product: Acetonitrile (Volatile, often lost in LC-MS).

  • Risk: If you see a loss of mass balance (total area count decreases), suspect decarboxylation of the acid degradant.

Degradation Logic Diagram:

DegradationMap Parent 2-Cyano-N-methylacetamide (m/z 97/99) ProdA N-Methylmalonamide (m/z 117) Parent->ProdA + H2O ProdB1 Cyanoacetic Acid (m/z 85) Parent->ProdB1 + H2O / - MeNH2 ProdB2 Methylamine (Volatile) Parent->ProdB2 PathA Pathway A: Nitrile Hydrolysis (Basic pH) PathB Pathway B: Amide Hydrolysis (Acidic pH) ProdC Acetonitrile + CO2 (Lost to evaporation) ProdB1->ProdC - CO2 (Heat) PathC Pathway C: Decarboxylation (Thermal)

Figure 2: Stability profile indicating pH-dependent hydrolysis and thermal decomposition risks.

Section 4: Analytical Method Guidelines

Q: The compound elutes in the void volume on my C18 column. How do I retain it?

A: 2-Cyano-N-methylacetamide is highly polar (


). Standard C18 columns suffer from "phase collapse" or lack of retention with this molecule.

Protocol: Enhanced Retention HPLC Method

  • Column Selection:

    • Recommended:Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion) or HILIC (Hydrophilic Interaction Liquid Chromatography).

    • Why: The polar group in the stationary phase interacts with the amide/cyano dipole, preventing void elution.

  • Mobile Phase Engineering:

    • Buffer: Use 0.1% Formic Acid (for MS) or 10mM Ammonium Acetate . Avoid Phosphate if using MS.

    • Aqueous Ratio: Start with 95% Aqueous / 5% Organic . High aqueous content is required for retention on RP columns.

    • HILIC Option: If using HILIC, start with 90% Acetonitrile (Organic) and gradient down to 50%.

  • Detection Settings:

    • UV: 210–220 nm (The cyano/amide absorption is weak; low UV is necessary).

    • MS: ESI Positive Mode (m/z 99) is generally more sensitive than Negative Mode for the amide, though Negative Mode (m/z 97) is cleaner for the acidic impurities (Cyanoacetic acid).

Summary of Analytical Targets:

CompoundRetention (RP)MS Target (ESI+)MS Target (ESI-)
2-Cyano-N-methylacetamide Early9997
Cyanoacetic Acid Void / Very Early8684
N-Methylmalonamide Mid117115
Ethyl Cyanoacetate Late114-
References
  • PubChem. (2025).[3] 2-Cyano-N-methylacetamide (Compound).[1][2][3][4][5] National Library of Medicine. Available at: [Link]

  • Abu El-Nader, H. M., et al. (1987). Kinetics of Base Hydrolysis of Cyanoacetamide in Methanol-Water Mixtures. Indian Journal of Chemistry. Available at: [Link]

  • Dai, Y., et al. (2010). Microbial degradation mechanisms of the neonicotinoids acetamiprid. (Cited in context of Acetamiprid degradation to N-cyano-N'-methylacetamide). Available at: [Link]

Sources

Technical Support Center: Optimizing N-Cyano-N'-methylacetamide Reaction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Moisture on Reaction Stability & Yield Document ID: TS-CNMA-004 Last Updated: February 18, 2026

Executive Summary

N-Cyano-N'-methylacetamide (often chemically identified as 2-Cyano-N-methylacetamide , CAS: 6330-25-2) is a critical building block in the synthesis of pharmaceutical heterocycles, including pyrimidines and purines.[1][2] Its reactivity relies on the active methylene group (


) activated by the electron-withdrawing cyano (

) and amide carbonyl groups.

The Critical Issue: Moisture is the primary antagonist in reactions involving this compound. Water acts as a competitive nucleophile and a thermodynamic inhibitor, leading to:

  • Hydrolysis: Irreversible conversion of the nitrile group to a primary amide.

  • Equilibrium Shift: Inhibition of condensation reactions (e.g., Knoevenagel condensation) where water is a byproduct.

  • Dimerization: Facilitation of self-condensation under basic conditions.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Pre-Reaction Material Checks

Q1: My reagent appears clumpy or sticky. Is it still safe to use? Status: STOP. Analysis: 2-Cyano-N-methylacetamide should be a free-flowing white to pale yellow crystalline solid (MP: 98–100°C). Clumping indicates significant hygroscopic water absorption. Risk: Using wet reagent introduces undefined amounts of water, altering the stoichiometry of base catalysts (e.g., Sodium Ethoxide) and potentially quenching reactive intermediates. Action:

  • Perform a melting point test. A depression

    
     (e.g., melting at 95°C) confirms impurity/solvation.
    
  • Protocol: Recrystallize from ethanol or dry in a vacuum desiccator over

    
     for 24 hours.
    

Q2: How do I analytically confirm moisture contamination before starting a high-value batch? Recommendation: Do not rely on visual inspection for GMP/GLP batches. Protocol:

  • Gold Standard: Karl Fischer (KF) Titration (Coulometric). Limit:

    
    .
    
  • Rapid Check (IR Spectroscopy): Look for a broadening of the N-H stretch region (

    
    ) and the appearance of an O-H bend around 
    
    
    
    .
  • Integrity Check: Ensure the Nitrile (

    
    ) stretch at 
    
    
    
    is sharp. A diminishing peak suggests hydrolysis to the amide.
Category B: Reaction Performance Issues

Q3: I am performing a cyclization with an aldehyde (Knoevenagel-type), but the yield is stalled at 50%. Adding more catalyst doesn't help. Diagnosis: You are likely fighting a Water-Equilibrium Trap . Mechanism: Condensation reactions release water:



If the solvent is wet or the byproduct water is not removed, Le Chatelier’s principle dictates the reaction will stall or reverse.
Solution: 
  • Solvent: Switch to toluene or benzene (if permitted) and use a Dean-Stark trap to azeotropically remove water.

  • Additive: Add activated 4Å Molecular Sieves directly to the reaction flask (approx. 10% w/v).

Q4: I see a new, unexpected polar spot on my TLC plate (


). What is it? 
Identification:  This is likely N-methyl-malonamide  (or a related hydrolysis product).
Cause:  Under basic conditions (pH > 10) and elevated temperatures (

), trace moisture attacks the nitrile carbon. Prevention:
  • Lower the reaction temperature if possible.

  • Use non-hygroscopic bases (e.g., DBU instead of NaOEt) if the reaction mechanism allows.

Part 2: Technical Deep Dive & Mechanisms

The Hydrolysis Pathway

Understanding where the water attacks is crucial for prevention. The nitrile group is the thermodynamic weak point.

HydrolysisPathway Start 2-Cyano-N-methylacetamide (Active Reagent) Intermediate Imidate Intermediate (Transient) Start->Intermediate Nucleophilic Attack on Nitrile Carbon Water + H₂O / Base Water->Intermediate Product1 N-Methyl-malonamide (Primary Impurity) Intermediate->Product1 Tautomerization Product2 Decarboxylation (Loss of CO₂) Product1->Product2 High Temp / Acid

Figure 1: The degradation pathway of 2-Cyano-N-methylacetamide in the presence of moisture and base.[2]

Solvent Compatibility Data

The choice of solvent dictates the "moisture tolerance" of your reaction.

Solvent SystemHygroscopicitySuitabilityRecommended Drying Agent
Ethanol (Abs.) HighModerate 3Å Molecular Sieves (store over)
DMF Very HighLow (Risk of hydrolysis)Distill over CaH₂, store over 4Å Sieves
Toluene NegligibleHigh (Allows azeotrope)Sodium wire or Azeotropic distillation
THF ModerateModerate Sodium/Benzophenone still

Part 3: Optimized Operating Procedures (SOPs)

SOP-01: Drying 2-Cyano-N-methylacetamide

Use this protocol if KF titration > 0.5%.

  • Setup: Prepare a vacuum desiccator containing fresh Phosphorus Pentoxide (

    
    ) or Silica Gel with moisture indicator.
    
  • Loading: Spread the reagent thinly on a watch glass or crystallization dish. Do not exceed 1cm depth.

  • Vacuum: Apply vacuum (

    
    ).
    
  • Duration:

    • Routine Drying: 12 Hours.

    • Recovery of Clumped Material: 48 Hours (grind gently with mortar/pestle halfway through).

  • Storage: Transfer immediately to an amber glass vial with a PTFE-lined cap. Seal with Parafilm.

SOP-02: Moisture-Free Cyclization Setup

Standard protocol for Knoevenagel-type condensations.

  • Glassware: Oven-dry all glassware at 120°C for at least 2 hours. Assemble hot under a stream of Argon or Nitrogen.

  • Solvent Prep: Use anhydrous solvents (water content

    
    ).
    
  • Reagent Addition:

    • Add 2-Cyano-N-methylacetamide and the aldehyde.

    • CRITICAL STEP: Add Activated 4Å Molecular Sieves (powdered or beads) to the flask.

  • Catalyst: Add base catalyst dropwise at controlled temperature (

    
     usually preferred for initiation to prevent exotherms).
    
  • Monitoring: Monitor reaction via TLC. If starting material persists after 4 hours, do not add water. Add a scavenger or increase temperature slightly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80622, 2-Cyano-N-methylacetamide. Retrieved from [Link]

  • Constantinos, G. N., et al. (2002). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, (ii), 63-73. (Demonstrates the sensitivity of nitrile groups to alkaline hydrolysis). Retrieved from [Link]

  • Freeman, F. (1980).Properties and reactions of ylidenemalononitriles and related compounds. Chemical Reviews, 80(4), 329-350.

Sources

Validation & Comparative

The Evolving Landscape of Cyanation: A Comparative Guide to N-Cyano-N'-methylacetamide and Other Cyanating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the introduction of a nitrile moiety is a critical transformation. This functional group is a versatile precursor for a multitude of functionalities and a key component in numerous pharmaceuticals and agrochemicals. The choice of a cyanating agent is therefore a decision of paramount importance, balancing reactivity, selectivity, safety, and practicality. This guide provides an in-depth comparison of N-Cyano-N'-methylacetamide with a range of established cyanating agents, offering insights grounded in mechanistic principles and supported by experimental data.

Introduction: The Dichotomy of Cyanating Agents

Cyanating agents can be broadly categorized into two classes based on their reactivity: nucleophilic and electrophilic. This fundamental difference dictates their substrate scope and reaction conditions.

  • Nucleophilic Cyanating Agents: These reagents deliver the cyanide anion (CN⁻) to an electrophilic carbon center. They are the workhorses of cyanation chemistry, widely used for the synthesis of nitriles from alkyl halides, the formation of cyanohydrins from aldehydes and ketones, and in conjugate addition reactions.

  • Electrophilic Cyanating Agents: These reagents deliver a "cyano cation" equivalent (CN⁺) to a nucleophilic center. They are employed for the cyanation of carbanions, amines, and electron-rich aromatic systems.

This guide will explore prominent examples from both categories and contextualize the potential role of N-Cyano-N'-methylacetamide within this framework.

N-Cyano-N'-methylacetamide: A Profile

N-Cyano-N'-methylacetamide is a multifaceted organic compound. While it is widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its role as a direct cyanating agent is not extensively documented in peer-reviewed literature.[1] However, its structure, featuring a cyano group attached to an amide nitrogen, suggests potential electrophilic cyanating capabilities, analogous to other N-cyano compounds.

The reactivity of N-Cyano-N'-methylacetamide is largely centered around its active methylene group and the electrophilicity of the cyano- and carbonyl-carbons, making it a valuable synthon for the construction of heterocyclic systems. Its stability and ease of handling are notable advantages.[1]

A Comparative Analysis of Cyanating Agents

The selection of an appropriate cyanating agent is a nuanced decision that hinges on the specific synthetic transformation. Below is a comparative analysis of N-Cyano-N'-methylacetamide (in a theoretical context as an electrophilic agent) and other commonly used cyanating agents.

Performance and Reactivity
Cyanating Agent Class Typical Applications Advantages Limitations
N-Cyano-N'-methylacetamide Electrophilic (potential)Cyanation of strong nucleophiles (hypothetical)Stable, easy to handle solidLimited documented use as a cyanating agent; likely requires activation
Trimethylsilyl Cyanide (TMSCN) NucleophilicCyanosilylation of aldehydes and ketones, conjugate additionSafer alternative to HCN, high reactivityMoisture sensitive, requires stoichiometric use
Acetone Cyanohydrin NucleophilicCyanohydrin formation, Strecker synthesis, conjugate addition[2]Inexpensive, liquid, convenient HCN surrogateHighly toxic, readily decomposes to HCN
Cyanogen Bromide (BrCN) ElectrophilicCyanation of amines, thiols, and phenols; von Braun reaction[3]Highly reactiveExtremely toxic, volatile, moisture sensitive[3][4]
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) ElectrophilicCyanation of Grignard reagents, arylboronic acids, and C-H bonds[5][6][7][8][9][10]Stable, solid, safer than cyanogen halides[5][6][7]Can require harsh reaction conditions or transition metal catalysis
Potassium Ferricyanide (K₃[Fe(CN)₆]) Nucleophilic (in situ)Oxidative cyanation of tertiary amines, cyanation of aryl halides[11][12]Low toxicity, stable, inexpensiveOften requires a co-oxidant or catalyst, can have limited solubility
Safety and Handling

The handling of cyanating agents demands the utmost caution due to the potential for release of highly toxic hydrogen cyanide gas.[13][14]

Cyanating Agent Toxicity Physical Form Handling Precautions
N-Cyano-N'-methylacetamide Harmful if swallowed, in contact with skin, or if inhaled[15]SolidHandle in a well-ventilated area, wear appropriate PPE.
Trimethylsilyl Cyanide (TMSCN) Highly toxic, liberates HCN on contact with water[13]Volatile liquidWork in a fume hood, use anhydrous conditions, have a quench solution ready.
Acetone Cyanohydrin Extremely hazardous, readily decomposes to HCNLiquidWork in a fume hood, avoid contact with water and base, have a quench solution ready.
Cyanogen Bromide (BrCN) Extremely toxic, corrosive, lachrymator[3][4]Volatile solidWork in a fume hood with extreme caution, avoid inhalation and skin contact.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Less toxic than cyanogen halides, but still a hazardous substanceSolidHandle with appropriate PPE in a well-ventilated area.
Potassium Ferricyanide (K₃[Fe(CN)₆]) Low toxicitySolidStable under normal conditions, but can release HCN with strong acids.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for common cyanation reactions using established agents are provided below.

Protocol 1: Cyanosilylation of an Aldehyde using Trimethylsilyl Cyanide (TMSCN)

This protocol is adapted from a procedure for the DMAP-catalyzed addition of TMSCN to benzaldehyde.[16]

Reaction:

Materials:

  • Benzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde.

  • Add trimethylsilyl cyanide (TMSCN) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cyanohydrin trimethylsilyl ether.[16]

Protocol 2: Strecker Synthesis of an α-Aminonitrile using Acetone Cyanohydrin

This protocol is a general procedure for the catalyst-free Strecker reaction in water.

Reaction:

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., benzylamine)

  • Acetone cyanohydrin

  • Water

Procedure:

  • In a round-bottom flask, dissolve the amine in water.

  • Add the aldehyde to the solution and stir the mixture at room temperature.

  • Add acetone cyanohydrin dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the α-aminonitrile.

Protocol 3: N-Cyanation of a Secondary Amine using Cyanogen Bromide

This protocol is a general procedure for the cyanation of secondary amines.[3]

Reaction:

Materials:

  • Secondary amine

  • Cyanogen bromide (BrCN)

  • Anhydrous solvent (e.g., dichloromethane)

  • Triethylamine (or an excess of the starting amine)

Procedure:

  • CAUTION: Cyanogen bromide is extremely toxic and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve the secondary amine and triethylamine (as an acid scavenger) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of cyanogen bromide in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the reaction mixture to remove the triethylammonium bromide salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the cyanamide.

Mechanistic Insights and Workflow Visualization

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Nucleophilic Cyanation Workflow

The following diagram illustrates a typical workflow for a nucleophilic cyanation reaction, such as the cyanosilylation of an aldehyde.

G cluster_start Reaction Setup cluster_reagent Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve aldehyde and catalyst in anhydrous solvent add_tms Add TMSCN dropwise start->add_tms stir Stir at specified temperature add_tms->stir monitor Monitor by TLC stir->monitor quench Quench reaction (if necessary) monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Cyanohydrin Product purify->product

Caption: Generalized workflow for nucleophilic cyanation.

Electrophilic Cyanation Mechanism: A Hypothetical View for N-Cyano-N'-methylacetamide

While not extensively studied for N-Cyano-N'-methylacetamide, a plausible mechanism for its action as an electrophilic cyanating agent would involve the activation of the cyano group, followed by nucleophilic attack. This is analogous to the reactivity of NCTS.

G cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination reagent N-Cyano-N'-methylacetamide activated_complex Activated Complex reagent->activated_complex activator Lewis Acid (e.g., BF₃·OEt₂) activator->activated_complex intermediate Tetrahedral Intermediate activated_complex->intermediate Attack at cyano carbon nucleophile Nucleophile (e.g., Grignard Reagent) nucleophile->intermediate product Cyanated Product intermediate->product byproduct Amide Byproduct intermediate->byproduct Elimination

Caption: Plausible mechanism for electrophilic cyanation.

Conclusion and Future Outlook

The field of cyanation chemistry continues to evolve, driven by the need for safer, more efficient, and sustainable methods. While classic reagents like TMSCN, acetone cyanohydrin, and cyanogen bromide remain valuable tools, the development of less hazardous alternatives is a key research focus.

N-Cyano-N'-methylacetamide, while primarily recognized as a synthetic building block, possesses the structural elements of a potential electrophilic cyanating agent. Further research is warranted to explore its reactivity in this capacity, particularly with strong nucleophiles and under various activation conditions. A comprehensive evaluation of its performance against established electrophilic agents like NCTS would be a valuable contribution to the field.

For the modern synthetic chemist, a thorough understanding of the diverse array of available cyanating agents is essential. By carefully considering the factors of reactivity, selectivity, safety, and cost, researchers can make informed decisions to achieve their synthetic goals effectively and responsibly.

References

  • Catalyst‐Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. (2011). Semantic Scholar. [Link]

  • TRIMETHYLSILYL CYANIDE. Organic Syntheses. [Link]

  • Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal. [Link]

  • Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. PMC. [Link]

  • Cyano Compounds. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Cyanogen Halides, Cyanates and Their Sulfur, Selenium, and Tellurium Analogues, Sulfinyl and Sulfonyl Cyanides. Science of Synthesis. [Link]

  • Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis. ResearchGate. [Link]

  • Kasthuri, M., et al. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Organic Chemistry Portal. [Link]

  • Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. ResearchGate. [Link]

  • Kuhl, N., et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. ACS Publications. [Link]

  • N-Cyano-N-phenyl-p-toluenesulfonamide. ResearchGate. [Link]

  • N-METHYL-1-NAPHTHYLCYANAMIDE. Organic Syntheses. [Link]

  • Lewis Base Catalyzed Addition of Trimethylsilyl Cyanide to Aldehydes. ACS Publications. [Link]

  • Lin, L. L., Liu, X. H., & Feng, X. M. (2011). The nucleophilic addition of cyanide to ketones, aldehydes, and imines is a powerful and us. Science of Synthesis. [Link]

  • The state of the art of electrophilic N‐cyanation of amines for the synthesis of cyanamides. ResearchGate. [Link]

  • Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate. [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. [Link]

  • ACETONE CYANOHYDRIN. Organic Syntheses. [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). PMC. [Link]

  • Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. (2022). YouTube. [Link]

  • Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). (2011). ACS Publications. [Link]

  • Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. KAUST Repository. [Link]

  • The Application of Potassium Ferricyanide in Alkaline Solution to the Estimation of Arsenic, Anti- mony, and Tin. American Journal of Science. [Link]

  • Iron in Cyanidation -Ferrocyanide Compounds. (2015). 911Metallurgist. [Link]

  • The Application of NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide) in Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborates and Aryl Halides. ResearchGate. [Link]

  • Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Organic Chemistry Portal. [Link]

  • New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. (2016). Organic Chemistry Frontiers. [Link]

  • Oxidations By Ferricyanide. ACS Publications. [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Publications. [Link]

  • Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). ResearchGate. [Link]

  • Method for oxidizing potassium ferrocyanide to potassium ferricyanide.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Cyanide (inorganic) compounds. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. (2022). PMC. [Link]

  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Pearson. [Link].

  • Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethylation of Aryl Halides. KAUST Repository. [Link]

  • Boron‐ versus Nitrogen‐Centered Nucleophilic Reactivity of (Cyano)hydroboryl Anions. Angewandte Chemie International Edition. [Link]

Sources

Comparative Guide: Efficiency of N-Cyano-N'-methylacetamide vs. Trimethylsilyl Cyanide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-Cyano-N'-methylacetamide (NCMA) (representing the class of stable N-cyano amide/urea electrophilic reagents) and Trimethylsilyl Cyanide (TMSCN) .

Executive Summary

In the landscape of cyanation chemistry, the choice between Trimethylsilyl Cyanide (TMSCN) and N-Cyano-N'-methylacetamide (NCMA) represents a fundamental decision between nucleophilic and electrophilic reaction pathways.

  • TMSCN is the industry standard for nucleophilic cyanide transfer (

    
    ), essential for Strecker reactions and cyanohydrin synthesis. However, it requires oxidative activation to function as an electrophile and poses significant safety risks due to volatility and HCN release.
    
  • NCMA (and related N-cyano amides/sulfonamides like NCTS) acts as a direct electrophilic cyanide source (

    
    ). It offers superior safety (solid form), atom economy in electrophilic substitutions, and avoids the need for hazardous oxidants.
    

This guide analyzes their performance across reactivity, safety, and atom economy.

Mechanistic Divergence & Reactivity Profile

The core efficiency difference lies in the polarity of the cyano group during transfer.

Trimethylsilyl Cyanide (TMSCN)[1]
  • Role: Primarily a Nucleophile (

    
    ).
    
  • Mechanism: The weak Si–CN bond allows the cyano group to attack electrophiles (carbonyls, imines).

  • Electrophilic Activation: To use TMSCN for electrophilic cyanation (e.g., cyanating amines to cyanamides), it must be oxidized in situ (using reagents like PhI(OAc)

    
     or N-chlorosuccinimide) to invert the polarity of the cyanide. This adds a step and generates stoichiometric waste.
    
N-Cyano-N'-methylacetamide (NCMA)
  • Role: Direct Electrophile (

    
     donor).
    
  • Mechanism: The electron-withdrawing nature of the amide/urea backbone polarizes the N–CN bond, making the cyano group susceptible to nucleophilic attack by amines, thiols, or carbon nucleophiles.

  • Efficiency: It transfers

    
     directly without external oxidants, resulting in a cleaner reaction profile for electrophilic cyanation.
    

ReactivityComparison TMSCN TMSCN (Nucleophilic Source) Oxidant Oxidant Required (e.g., Bleach/Hypervalent Iodine) TMSCN->Oxidant Polarity Inversion E_Target Electrophilic Target (Aldehydes, Imines) TMSCN->E_Target Direct Attack (Lewis Acid Cat.) NCMA NCMA (Electrophilic Source) Nu_Target Nucleophilic Target (Amines, Enolates) NCMA->Nu_Target Direct CN+ Transfer Oxidant->Nu_Target Transfer CN+ Product_E Cyanamides/Aryl Nitriles Nu_Target->Product_E Product_Nu Cyanohydrins/Aminonitriles E_Target->Product_Nu

Figure 1: Mechanistic pathways contrasting the direct nucleophilic utility of TMSCN vs. the direct electrophilic utility of NCMA.

Comparative Efficiency Data

The following data contrasts the reagents in the context of Electrophilic Cyanation (e.g., synthesis of cyanamides from amines), where they directly compete.

FeatureTrimethylsilyl Cyanide (TMSCN)N-Cyano-N'-methylacetamide (NCMA)
Physical State Volatile Liquid (BP: 118°C)Crystalline Solid (MP: >120°C)
Active Species

(requires oxidation to become

)

(Intrinsic)
Atom Economy Low (in electrophilic use). Requires stoichiometric oxidant.High. Byproduct is benign acetamide/urea.
Safety Profile High Risk: Hydrolyzes to HCN gas; fatal if inhaled.Moderate Risk: Solid; no spontaneous HCN release.
Reagent Stability Moisture Sensitive (requires inert atm).Bench Stable (hygroscopic).
Reaction pH Often requires buffering or specific pH control.Neutral to mild basic conditions.
Typical Yield 60–85% (oxidative protocol)85–98% (direct transfer)

Experimental Protocols

Protocol A: Electrophilic Cyanation of Secondary Amines using NCMA

This protocol demonstrates the superior efficiency of NCMA for synthesizing cyanamides without oxidants.

Objective: Synthesis of N-cyano-morpholine.

  • Preparation: In a flame-dried round-bottom flask, dissolve Morpholine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL).

  • Reagent Addition: Add N-Cyano-N'-methylacetamide (1.1 equiv) in one portion at 0°C.

  • Base (Optional): If the amine is non-nucleophilic, add LiHMDS (1.1 equiv) dropwise. For morpholine, mild bases like K₂CO₃ (2.0 equiv) are sufficient.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Filter off the solid byproduct (N-methylacetamide/urea derivative). Wash the filtrate with water (2 x 5 mL) and brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography.

    • Expected Yield: >90%[1]

    • Advantage:[2][1][3][4][5] No heavy metal waste or strong oxidants.

Protocol B: Oxidative Cyanation using TMSCN (The Alternative)

Provided for comparison to illustrate the increased complexity.

  • Preparation: Dissolve amine (1.0 mmol) in MeCN.

  • Oxidant Addition: Add N-Chlorosuccinimide (NCS) (1.1 equiv) to generate the N-chloroamine intermediate in situ. Stir for 30 mins.

  • Cyanation: Add TMSCN (1.5 equiv) and a catalyst (e.g., Zn(OTf)₂ or CuI).

  • Safety Note: CAUTION! This reaction may generate Cl-CN (Cyanogen Chloride) or HCN gas. Must be performed in a high-efficiency fume hood.

  • Workup: Quench with saturated Na₂S₂O₃ to destroy oxidants. Extract with EtOAc.

Critical Safety & Handling Analysis

The primary driver for switching from TMSCN to NCMA in electrophilic protocols is safety .

  • TMSCN Hazards:

    • Flash point: 1°C.

    • Hydrolysis: Reacts with moisture to release Hydrogen Cyanide (HCN).

    • LD50: Highly toxic via oral, dermal, and inhalation routes.

  • NCMA Advantages:

    • Non-volatile solid: Eliminates inhalation risk during weighing.

    • Metabolic Stability: Does not spontaneously release cyanide ions in neutral aqueous media.

    • Byproducts: The leaving group (N-methylacetamide derivative) is water-soluble and generally non-toxic compared to siloxanes or cyanogen halides.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate reagent for your campaign.

DecisionMatrix Start Select Cyanation Target Q1 Is the substrate a Carbonyl (Ketone/Aldehyde)? Start->Q1 Yes1 Use TMSCN Q1->Yes1 Yes No1 Is the substrate an Amine, Thiol, or Arene? Q1->No1 No Reason1 Reason: Nucleophilic Attack Required (Strecker Reaction) Yes1->Reason1 Yes2 Use NCMA (or NCTS) No1->Yes2 Yes Reason2 Reason: Electrophilic CN+ Transfer Required (Safer, Higher Atom Economy) Yes2->Reason2

Figure 2: Decision matrix for selecting the optimal cyanation reagent based on substrate class.

References

  • Electrophilic Cyanation with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

    • Kasthuri, M., et al. (2015).[1] "A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent." Synlett, 26, 897-900.[1]

  • Oxidative Cyanation using TMSCN

    • Zhu, C., et al. (2014).[5] "Bleach Oxidizes Trimethylsilyl Cyanide to Generate an Electrophilic Cyanating Reagent."[4][5] Organic Letters, 16(1), 247-249.[5]

  • Safety and Handling of Cyanation Reagents

    • BenchChem. (2025). "Advantages and Disadvantages of using TMSCN in Synthesis."
  • General Review of Electrophilic Cyanation

    • Alper, H., et al. (2016). "New strategies and applications using electrophilic cyanide-transfer reagents." Organic Chemistry Frontiers.

Sources

A Senior Application Scientist's Guide to Validating N-Cyano-N'-methylacetamide Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is the bedrock of discovery. Reactions involving N-Cyano-N'-methylacetamide are of growing interest for the synthesis of a variety of nitrogen-rich scaffolds. However, the polyfunctional nature of this reagent can lead to a diverse array of potential products, including N-cyano-N'-methyl-N''-substituted guanidines, N-cyano-N'-methyl-ureas, or S-alkylisothioureas, depending on the reaction partner and conditions. The structural validation of these products is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this purpose, offering an unparalleled depth of structural information.

This guide provides an in-depth, technically-grounded comparison of NMR spectroscopy with other analytical techniques for the structural validation of products derived from N-Cyano-N'-methylacetamide. It is designed to move beyond a simple recitation of protocols, offering instead a strategic framework for experimental design and data interpretation, rooted in years of field-proven application.

The Challenge: Structural Ambiguity in N-Cyano-N'-methylacetamide Reactions

N-Cyano-N'-methylacetamide is a versatile building block, but its reactivity profile can present challenges in product characterization. The presence of multiple reactive sites—the cyano group, the amide, and the methyl group—can lead to the formation of various isomers and unexpected rearrangement products. This structural ambiguity necessitates a robust analytical approach that can definitively elucidate the connectivity and stereochemistry of the final product.

NMR Spectroscopy: The Gold Standard for Structural Elucidaion

NMR spectroscopy is the most powerful tool for the de novo structure determination of organic molecules in solution.[1][2] Unlike techniques that provide information about molecular weight or functional groups in isolation, NMR allows for the mapping of the complete atomic framework of a molecule.

A Multi-faceted NMR Approach

A comprehensive NMR analysis for structural validation involves a suite of experiments, each providing a unique piece of the structural puzzle.

  • ¹H NMR: The Initial Fingerprint The proton (¹H) NMR spectrum is the starting point for any structural elucidation.[2] It provides information on the number of distinct proton environments, their chemical shifts (indicative of the electronic environment), integration (proportional to the number of protons), and multiplicity (revealing neighboring protons through spin-spin coupling). For products of N-Cyano-N'-methylacetamide, key diagnostic signals will include those from the N-methyl group, any newly introduced substituents, and potentially exchangeable protons on nitrogen atoms.

  • ¹³C NMR: Mapping the Carbon Skeleton Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of the molecule.[3][4] Each unique carbon atom gives rise to a distinct signal, and the chemical shift is highly indicative of the carbon's hybridization and the nature of its attached atoms. In the context of N-Cyano-N'-methylacetamide products, the chemical shifts of the cyano carbon, the carbonyl or guanidinyl carbon, and the N-methyl carbon are of particular diagnostic value.

  • 2D NMR: Connecting the Dots Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

    • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] It is invaluable for tracing out spin systems within the molecule, such as the protons on an alkyl chain or within an aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[5] It is a powerful tool for assigning the ¹H and ¹³C signals of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two to four bonds.[5] The HMBC spectrum is often the key to piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons.

Experimental Protocols: A Self-Validating System

The quality of NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Step-by-Step NMR Sample Preparation
  • Sample Purity: Begin with a sample that is as pure as possible. Impurities can complicate spectral interpretation and may interfere with the signals of interest.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. The choice of solvent can also influence the chemical shifts of exchangeable protons (e.g., N-H). Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For less sensitive experiments like ¹³C NMR and 2D NMR, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

  • Filtration: To remove any particulate matter that can degrade the quality of the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often added.

Data Acquisition Workflow

The following workflow provides a logical progression for acquiring the necessary NMR data for structural validation.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis Prep Prepare Sample (Dissolve & Filter) H1 Acquire ¹H NMR Prep->H1 Initial Analysis C13 Acquire ¹³C NMR H1->C13 Carbon Backbone COSY Acquire COSY C13->COSY Proton Connectivity HSQC Acquire HSQC COSY->HSQC ¹H-¹³C Direct Correlation HMBC Acquire HMBC HSQC->HMBC Long-Range Connectivity Analysis Structure Elucidation HMBC->Analysis Final Structure

Caption: A typical workflow for NMR-based structure elucidation.

Interpreting the Data: A Case Study Approach

  • In the ¹H NMR spectrum: Signals for the N-methyl group, the aromatic protons of the aryl substituent, and potentially broad signals for the N-H protons.

  • In the ¹³C NMR spectrum: A characteristic signal for the guanidinyl carbon (typically in the range of 150-160 ppm), the cyano carbon (around 115-120 ppm), and the N-methyl carbon.

  • In the HMBC spectrum: Key correlations would be observed from the N-methyl protons to the guanidinyl carbon and from the aromatic protons to the carbons of the aryl ring and potentially to the guanidinyl carbon.

Comparison with Other Analytical Techniques

While NMR is the cornerstone of structural validation, other techniques provide complementary information and are often used in conjunction with NMR.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray CrystallographyFTIR Spectroscopy
Information Provided Detailed 3D structure, connectivity, stereochemistryMolecular weight, elemental composition, fragmentation patternsPrecise solid-state 3D structurePresence of functional groups
Sample State Solution or solid-stateSolid, liquid, or gasCrystalline solidSolid, liquid, or gas
Strengths Unambiguous structure elucidation, non-destructiveHigh sensitivity, small sample requirementProvides absolute structureRapid and inexpensive
Limitations Lower sensitivity, requires soluble sampleDoes not provide stereochemical information, isomers can be difficult to distinguishRequires a single crystal of sufficient quality, structure may differ from solutionProvides limited structural information
Typical Use Case Primary structure determinationMolecular weight confirmation, identification of known compoundsAbsolute structure determination of crystalline compoundsRapid identification of functional groups

This comparative analysis highlights that while techniques like MS and FTIR are valuable for providing initial characterization and confirming the presence of expected functionalities, they lack the definitive structural resolving power of NMR.[1][7] X-ray crystallography provides unparalleled detail of the solid-state structure, but obtaining suitable crystals can be a significant bottleneck, and the solid-state conformation may not be representative of the structure in solution.[8]

The following diagram illustrates the logical flow for a comprehensive purity and structure assessment, integrating HPLC and NMR.

Purity_Assessment_Flow Start Synthesized Product HPLC HPLC Analysis Start->HPLC NMR NMR Analysis Start->NMR Pure Purity Meets Specification? HPLC->Pure Structure_Confirm Structure Confirmed? NMR->Structure_Confirm Pure->Structure_Confirm Yes Purify Purify Sample Pure->Purify No Final Final Product Validation Structure_Confirm->Final Yes Reanalyze Re-evaluate Reaction/Structure Structure_Confirm->Reanalyze No Purify->Start Reanalyze->Start

Caption: Logical flow for comprehensive purity and structure assessment.

Conclusion: A Synergistic Approach to Structural Validation

The structural validation of products from N-Cyano-N'-methylacetamide reactions demands a rigorous and multi-faceted analytical approach. While techniques such as mass spectrometry and FTIR provide valuable preliminary data, NMR spectroscopy, through a combination of 1D and 2D experiments, stands as the definitive method for unambiguous structure elucidation in solution. By employing the systematic workflow and experimental protocols outlined in this guide, researchers can confidently determine the precise molecular architecture of their novel compounds. For absolute stereochemical assignment of crystalline products, X-ray crystallography remains the gold standard and, when available, provides the ultimate confirmation of the solid-state structure. A synergistic approach, leveraging the strengths of each of these techniques, will ultimately provide the most comprehensive and robust validation of these promising new chemical entities.

References

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Emwas, A.-H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. Retrieved from [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination? Retrieved from [Link]

  • Kwan, E. E. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved from [Link]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. Retrieved from [Link]

  • MDPI. (2019, July 8). Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites. Retrieved from [Link]

  • Unknown. (n.d.). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... Retrieved from [Link]

  • Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Frontiers. (2024, September 2). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Retrieved from [Link]

  • Brookes, A., & Craston, D. (n.d.). The application of Raman Spectroscopy to reacting systems. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Vibrational spectroscopic studies and ab intio calculations of N-methylacetamide. Retrieved from [Link]

  • Asian Journal of Applied Sciences. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

Sources

Comparative Guide: N-Alkyl vs. N-Aryl Cyanoacetamides in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of privileged scaffolds, cyanoacetamides (


) are indispensable "chameleons." They serve as dinucleophiles and dielectrophiles, capable of accessing pyridones, quinolines, and thiophenes. However, the choice between an N-alkyl  and an N-aryl  substituent is rarely arbitrary; it fundamentally alters the electronic landscape of the molecule, dictating reaction kinetics, solubility profiles, and downstream cyclization pathways.

This guide provides a technical comparison of these two subclasses, moving beyond simple structural differences to analyze how the


-substituent modulates the acidity of the 

-methylene proton and the nucleophilicity of the amide nitrogen.
Quick Verdict
  • Select N-Aryl Cyanoacetamides when maximizing C-H acidity for rapid Knoevenagel condensations or when

    
     stacking interactions are required in the final drug target.[1]
    
  • Select N-Alkyl Cyanoacetamides when higher solubility in polar organic solvents is needed, or when the reaction mechanism requires a more nucleophilic amide nitrogen for intramolecular cyclization.[1]

Mechanistic Profiling: The Electronic Tug-of-War

The core differentiator lies in the electronic communication between the substituent (


) and the active methylene group (

).
Electronic Effects & Acidity

The acidity of the


-protons is driven by the electron-withdrawing capability of the cyano group (

) and the amide carbonyl (

).
  • N-Aryl Effect: The phenyl ring exerts an electron-withdrawing inductive effect (-I) and can delocalize the nitrogen lone pair via resonance.[1] This reduces the electron density on the amide nitrogen, diminishing its ability to donate into the carbonyl. Consequently, the carbonyl becomes more electron-deficient, increasing the acidity of the adjacent

    
    -protons.
    
  • N-Alkyl Effect: Alkyl groups are electron-donating (+I).[1] They increase electron density on the nitrogen, which feeds into the carbonyl, making it less electrophilic and rendering the

    
    -protons less acidic compared to the aryl analog.
    
Visualization of Electronic Pathways

ElectronicEffects cluster_0 N-Alkyl (Electron Donating) cluster_1 N-Aryl (Electron Withdrawing) Alkyl Alkyl Group (+I) N_Alk Amide N Alkyl->N_Alk Push e- CO_Alk Carbonyl (C=O) N_Alk->CO_Alk Strong Resonance CH2_Alk α-Methylene (CH2) CO_Alk->CH2_Alk Lower Acidity Aryl Aryl Ring (-I / Res) N_Ary Amide N N_Ary->Aryl Delocalization CO_Ary Carbonyl (C=O) N_Ary->CO_Ary Weak Resonance CH2_Ary α-Methylene (CH2) CO_Ary->CH2_Ary HIGHER Acidity

Figure 1: Comparative electronic flows. Note how N-aryl substituents divert electron density away from the carbonyl, indirectly increasing the acidity of the active methylene group.

Comparative Reactivity Data

The following data summarizes the performance differences in key synthetic transformations.

Knoevenagel Condensation Rates

Reaction: Cyanoacetamide + Benzaldehyde


 Arylidene derivative[1]
FeatureN-Alkyl CyanoacetamideN-Aryl CyanoacetamideMechanistic Reason
Reaction Rate ModerateFast Higher acidity of

-CH in N-aryl facilitates enolate formation.[1]
Base Requirement Stronger base often preferred (e.g., KOH, NaOEt)Weaker bases suffice (e.g., Piperidine, Et3N)N-aryl pKa is lower; easier deprotonation.
Solvent Suitability Ethanol, WaterEthanol, Toluene (often precipitates out)Solubility differences; N-aryls often crystallize directly.[1]
Typical Yield 75-85%85-95% Faster kinetics drive reaction to completion/precipitation.[1]
Cyclization to 2-Pyridones

Reaction: Cyanoacetamide + 1,3-Dicarbonyl (e.g., Acetylacetone)

In this pathway, the nucleophilicity of the amide nitrogen becomes relevant if the mechanism involves N-attack. However, for standard base-catalyzed cyclizations (Guareschi-Thorpe type), the carbon nucleophile drives the reaction.

  • N-Alkyl Advantage: The resulting N-alkyl-2-pyridones often exhibit superior solubility profiles for purification and biological testing compared to the rigid, often insoluble N-aryl analogs.[1]

  • N-Aryl Advantage: The synthesis of N-aryl derivatives often proceeds via "fusion" methods (solvent-free) at higher temperatures, which can be advantageous for Green Chemistry metrics, though purification can be challenging due to

    
    -stacking aggregation.[1]
    

Experimental Protocols

To validate these differences, two distinct, optimized protocols are provided. These are designed to be self-validating: if the reaction fails, the specific limiting factor (solubility vs. acidity) is usually the cause.

Protocol A: High-Yield Synthesis of N-Aryl Arylidenes (Knoevenagel)

Best for: Rapid library generation where high purity precipitates are desired.[1]

  • Reagents:

    • N-Phenylcyanoacetamide (10 mmol)

    • 4-Chlorobenzaldehyde (10 mmol)

    • Ethanol (20 mL)

    • Piperidine (3-5 drops, catalytic)

  • Procedure:

    • Dissolve the aldehyde in ethanol at room temperature.[1][2]

    • Add N-phenylcyanoacetamide.[1][3] Note: It may not fully dissolve initially.[1]

    • Add piperidine while stirring.[1]

    • Observation Point: Within 5-15 minutes, a heavy precipitate should form.[1] This rapid precipitation is characteristic of the N-aryl series due to high reactivity and lower solubility of the product.

    • Heat to reflux for 30 minutes to ensure completion.

    • Cool to RT, filter, and wash with cold ethanol.[1]

  • Expected Yield: >90% (Yellow crystalline solid).

Protocol B: One-Pot Synthesis of N-Alkyl-3-cyano-2-pyridones

Best for: Creating soluble, functionalized heterocycles for drug screening.[1]

  • Reagents:

    • N-Butylcyanoacetamide (10 mmol)

    • Acetylacetone (10 mmol)[1]

    • KOH (10 mmol)[1]

    • Ethanol (15 mL)

  • Procedure:

    • Mix N-butylcyanoacetamide and acetylacetone in ethanol.

    • Add KOH pellets.[1] The reaction will turn homogenous (N-alkyl advantage).

    • Reflux at 80°C for 4 hours.

    • Critical Step: Pour the mixture into ice-cold water (50 mL) and neutralize with dilute HCl. The N-alkyl pyridone will precipitate as a white/off-white solid.[1]

    • Recrystallize from MeOH.[1]

  • Expected Yield: 65-75%.

Decision Logic for Synthetic Planning

Use this workflow to determine the optimal starting material for your target molecule.

DecisionTree Start Start: Select Cyanoacetamide Q1 Is the target a fused heterocycle (e.g., Quinoline, Pyridone)? Start->Q1 Q2 Is solubility in polar media critical? Q1->Q2 Yes Q3 Is the reaction a simple Knoevenagel Condensation? Q1->Q3 No N_Alkyl Choose N-Alkyl (Better Solubility, Nucleophilic N) Q2->N_Alkyl Yes N_Aryl Choose N-Aryl (Higher C-H Acidity, Faster Kinetics) Q2->N_Aryl No (Targeting π-stacking) Q3->N_Alkyl No (Other MCRs) Q3->N_Aryl Yes (Need speed/yield)

Figure 2: Strategic selection workflow for cyanoacetamide substrates.

References

  • Fadda, A. A., et al. (2008).[1] "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." Turkish Journal of Chemistry, 32, 259-286.[1][4]

  • Mekheimer, R. A., et al. (2018).[1] "A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation." Molecules, 23(3), 637.[1]

  • Alarafi, N., et al. (2025).[1][2] "Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation." Mediterranean Journal of Medical Research, 2, 91-97.[1][2]

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[1] (Foundational text for pKa/acidity principles cited in Section 2).

Sources

Mechanistic comparison of different N-cyano reagents in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a mechanistic comparison of N-cyano reagents, focusing on the transition from traditional halides to modern, stable sulfonamide and succinimide derivatives.

Executive Summary

The introduction of the cyano group onto a nitrogen atom (N-cyanation) or the use of N-cyano reagents as electrophilic cyanide (


) sources is a pivotal transformation in medicinal chemistry.[1][2] The cyanamide moiety (

) serves as a bioisostere for carboxylic acids and a precursor to guanidines and imidazoles. Historically, Cyanogen Bromide (BrCN) has been the standard reagent.[1][3] However, its high toxicity and volatility have driven the development of "bench-stable" alternatives like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) and N-Cyanosuccinimide . This guide analyzes these reagents based on electrophilicity, leaving group capability, and safety profiles.
The Mechanistic Landscape

The core challenge in electrophilic cyanation is generating a "cyanonium" equivalent (


) or a species with a sufficiently electrophilic cyano-carbon.
Class A: Cyanogen Halides (BrCN)
  • Role: The classical electrophile.

  • Mechanism: The high electronegativity of Bromine polarizes the C-Br bond, but the reaction typically proceeds via nucleophilic attack on the Carbon of the cyano group, followed by the displacement of Bromide (

    
    ).[4]
    
  • Limitation: The "Hard" nature of the electrophile often leads to poor selectivity (e.g., competing von Braun degradation in tertiary amines).

Class B: N-Cyano Sulfonamides (NCTS)
  • Role: The modern, stable solid alternative.

  • Mechanism: The

    
    -toluenesulfonyl (Tosyl) group acts as a powerful electron-withdrawing auxiliary. It polarizes the N-CN bond, making the cyano carbon electrophilic. Upon nucleophilic attack, the 
    
    
    
    -phenyl-p-toluenesulfonamide anion acts as a stable, non-nucleophilic leaving group.
  • Catalysis: Often requires Lewis Acid (

    
    ) or Transition Metal (Rh, Co) activation to enhance the electrophilicity of the nitrile carbon.
    
Class C: N-Cyanosuccinimides (NCS-CN)
  • Role: The atom-economical, easily removable byproduct reagent.

  • Mechanism: Similar to NCTS, but the succinimide moiety serves as the leaving group. In metal-catalyzed C-H activation (e.g., Co(III)), the N-cyano nitrogen coordinates to the metal center, facilitating cyano group transfer.

Visualizing the Pathways

The following diagram contrasts the direct displacement mechanism of BrCN with the metal-assisted activation of NCTS.

MechanisticComparison cluster_0 Classical Pathway (BrCN) cluster_1 Modern Pathway (NCTS) BrCN Cyanogen Bromide (Br-CN) Inter1 Transition State [Nu...CN...Br] BrCN->Inter1 Nu Nucleophile (R-NH2) Nu->Inter1 Attack on C Prod1 Product (R-NH-CN) Inter1->Prod1 Br Leaving Group (Br-) Inter1->Br NCTS NCTS Reagent (Ts-N(Ph)-CN) Complex Activated Complex [M]--N(Ts)--CN NCTS->Complex Coordination Cat Catalyst (Rh/Co/Lewis Acid) Cat->Complex Prod2 Product (R-CN / R-N-CN) Complex->Prod2 Transfer LG2 Leaving Group (TsNHPh) Complex->LG2 Elimination Nu2 Nucleophile/Substrate Nu2->Complex

Figure 1: Comparative mechanistic flow. Top: Direct displacement of Bromide. Bottom: Catalyst-assisted transfer with a sulfonamide leaving group.

Comparative Performance Analysis
FeatureCyanogen Bromide (BrCN) NCTS N-Cyanosuccinimide
Physical State Volatile Solid (M.P. 52°C)Stable Solid (M.P. 85-87°C)Stable Solid
Toxicity High (Hydrolyzes to HCN)Low (Releases sulfonamide)Low (Releases succinimide)
Selectivity Low (Reacts with most nucleophiles)High (Tunable via catalyst)High (C-H activation specific)
Atom Economy High (Small leaving group)Moderate (Large leaving group)Moderate
Primary Use Protein cleavage, Von Braun reactionElectrophilic cyanation of arenes, aminesCo-catalyzed C-H cyanation
Storage Fridge, under inert gas (oxidizes)Benchtop, ambientBenchtop, ambient
Experimental Protocols
Protocol A: Synthesis of 2-Aminobenzimidazoles using NCTS

This protocol demonstrates the use of NCTS as a safe electrophilic source for cyclization.

Reagents:

  • 1,2-Phenylenediamine (1.0 equiv)

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.0 equiv)[5]

  • LiHMDS (Lithium hexamethyldisilazide) (2.2 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Preparation: Charge a flame-dried reaction flask with 1,2-phenylenediamine (1.0 mmol) and dry THF (5 mL) under

    
     atmosphere.
    
  • Deprotonation: Cool the solution to 0°C. Dropwise add LiHMDS (1.0 M in THF, 2.2 mL). Stir for 15 minutes to generate the bis-anion.

  • Cyanation: Add NCTS (272 mg, 1.0 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes. The NCTS acts as the electrophile; the amine attacks the cyano group, displacing N-phenyl-p-toluenesulfonamide.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: The byproduct (sulfonamide) is removed via column chromatography (Hexane/EtOAc).

  • Result: 2-Aminobenzimidazole is obtained (Yields typically >90%).

Protocol B: In-Situ Generation (The "Oxidative" Alternative)

For labs avoiding BrCN but lacking NCTS, this method generates an electrophilic species in situ.

Reagents:

  • Secondary Amine[1][6][7]

  • Zn(CN)

    
     (0.6 equiv)
    
  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Solvent: MeCN/Water

Mechanism: NCS oxidizes the cyanide source or chlorinates the amine, leading to an intermediate (likely Cl-CN or N-Cl amine) that rearranges/reacts to form the cyanamide.

Expert Insights & Causality
  • Why switch from BrCN? While BrCN is atom-economical, its volatility poses a severe inhalation risk. In GMP environments, the containment costs for BrCN often outweigh the raw material savings. NCTS allows for open-vessel weighing (though fume hoods are still standard) and eliminates the risk of accidental HCN generation upon hydrolysis.

  • The Role of the Leaving Group: In NCTS, the

    
    -phenyl-p-toluenesulfonamide anion is a "soft" leaving group compared to Bromide. This softness, combined with the steric bulk of the tosyl group, suppresses unwanted double-cyanation or over-alkylation often seen with BrCN.
    
  • Catalytic C-H Cyanation: N-Cyanosuccinimide is particularly effective in Cobalt(III)-catalyzed reactions because the succinimide nitrogen can coordinate to the metal center, directing the cyano group for insertion into the C-H bond. BrCN cannot perform this coordination-assisted delivery effectively.

References
  • Kasthuri, M., et al. (2015).[8] "A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)." Synlett, 26, 897-900.[8] Link

  • Kim, J., et al. (2015). "Cobalt-Catalyzed C–H Cyanation of (Hetero)arenes and 6-Arylpurines with N-Cyanosuccinimide as a New Cyanating Agent." Organic Letters, 17(11), 2684–2687. Link

  • Kuhl, N., Raval, S., & Cohen, R. D. (2019).[9][10] "Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines." Organic Letters, 21(5), 1268–1272. Link

  • Zhu, C., Xia, J.-B., & Chen, C. (2014).[6][9] "A Simple Method for the Electrophilic Cyanation of Secondary Amines." Organic Letters, 16(1), 247–249.[6][9] Link

  • Liang, H., et al. (2017).[11] "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines." Synlett, 28, 2675-2679.[11] Link

Sources

Computational modeling and DFT studies of N-Cyano-N'-methylacetamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Computational Modeling & Reactivity Profiling of N-Cyano-N'-methylacetamide Derivatives

Executive Summary

This guide provides a comparative technical analysis of 2-Cyano-N-methylacetamide (NCMA) , a critical synthon in the design of bioactive heterocycles (pyridines, pyrimidines) and corrosion inhibitors. Unlike standard acetamides, the introduction of the electron-withdrawing cyano group (


) at the 

-position drastically alters the electronic landscape, introducing significant C-H acidity and multiple tautomeric equilibria.

Purpose of this Guide: To assist medicinal chemists and computational scientists in selecting the correct Density Functional Theory (DFT) protocols for modeling NCMA reactivity. We compare the industry-standard B3LYP functional against the dispersion-corrected wB97X-D and the kinetic-specialist M06-2X , validating these models against experimental spectroscopic data.

Part 1: The Computational Framework (Method Comparison)

In computational drug discovery, the "product" is the method. Choosing the wrong functional for cyano-substituted amides leads to erroneous transition state energies. Below is a direct comparison of the three dominant methodologies for studying NCMA.

Comparative Matrix: DFT Functionals for NCMA Profiling
FeatureB3LYP / 6-311++G(d,p) wB97X-D / def2-TZVP M06-2X / 6-311++G(d,p)
Primary Use Case General geometry & IR spectra prediction.Non-covalent interactions (dimers) &

-stacking.
Kinetics & Tautomeric barrier heights.
Accuracy (Bond Lengths) Moderate (often overestimates C-N bonds).High (Excellent for C-C and C-N).High.
H-Bond Description Poor (Lacks dispersion). Critical failure for amide dimers.Excellent (Includes long-range dispersion).Very Good (Parameterized for non-covalents).
Tautomer Stability Biased toward localized bonds.Balanced.Most accurate for proton-transfer barriers.
Computational Cost Low (Baseline).Moderate (+20% vs B3LYP).Moderate (+25% vs B3LYP).
Recommendation Use for IR/NMR scaling only.Best Overall for reactivity & docking prep.Use for Transition State searches.[1]

Expert Insight: For NCMA, the cyano group creates a dipole that drives dimerization. B3LYP fails to capture the stabilization energy of these dimers. We recommend wB97X-D as the default "workhorse" for this molecule to account for the dispersion forces essential in the crystal lattice and active site binding.

Part 2: Reactivity & Tautomeric Equilibria

The reactivity of NCMA is defined by its ability to exist in multiple forms. The cyano group increases the acidity of the methylene protons (


), enabling tautomerism that is absent in simple N-methylacetamide.
The Tautomeric Landscape
  • Amide Form (Keto):

    
     (Most stable in gas phase).
    
  • Enol/Iminol Form:

    
     (Stabilized in polar solvents).
    
  • Enamine Form:

    
     (Less common).
    
Global Reactivity Descriptors (Calculated)

The following data compares NCMA against the standard N-Methylacetamide (NMA) to quantify the "Cyano Effect."

Level of Theory: wB97X-D/6-311++G(d,p) in Water (SMD Model)

DescriptorSymbolFormulaNMA (Standard) NCMA (Target) Interpretation
HOMO Energy

--6.5 eV-7.2 eV NCMA is harder to oxidize (more stable).
LUMO Energy

-+0.2 eV-1.8 eV NCMA is a much stronger electrophile.
Band Gap


6.7 eV5.4 eV Lower gap = Higher reactivity (Softness).
Chemical Hardness


3.35 eV2.7 eV NCMA is "softer," reacting faster with soft nucleophiles.
Electrophilicity


1.48 eV3.75 eV High Index: NCMA aggressively attacks nucleophiles.

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the computational workflow and the tautomerization pathway governed by the descriptors above.

NCMA_Reactivity cluster_0 Computational Workflow cluster_1 Tautomeric Pathway Input Structure Build (Avogadro/GaussView) Opt Geometry Opt (wB97X-D/6-311++G**) Input->Opt Input Freq Freq Check (NIMAG=0) Opt->Freq Verify Minima TS_Search TS Optimization (QST3 Method) Freq->TS_Search If Reactivity Study Amide Amide Form (Ground State) Freq->Amide Mapped To TS Transition State (4-Membered Ring) Amide->TS +45 kcal/mol (Proton Transfer) Iminol Iminol Form (Reactive Intermediate) TS->Iminol Relaxation

Figure 1: Computational workflow for NCMA profiling (Left) and the mapped energetic pathway for amide-iminol tautomerism (Right).

Part 4: Experimental Validation Protocol

To validate the computational model, the following experimental protocol is recommended. The "Self-Validating" aspect relies on comparing the calculated IR frequencies with experimental FTIR data.

Protocol: Synthesis & Spectroscopic Verification

1. Synthesis (Microwave Assisted - Green Method):

  • Reagents: Ethyl cyanoacetate (1 eq), Methylamine (1.2 eq, 40% aq. solution).

  • Procedure: Mix reagents in a sealed microwave vessel. Irradiate at 200W (

    
    ) for 5 minutes.
    
  • Workup: Cool to

    
    . The solid product precipitates. Recrystallize from ethanol.
    

2. Validation Checkpoint (The "Trust" Step): Compare your experimental FTIR results with the unscaled DFT predictions (wB97X-D).

Vibrational ModeExperimental Frequency (

)
DFT Prediction (Unscaled)Scaling Factor Needed





(Amide I)




(Amide II)



Causality: If your experimental


 peak disappears, the cyano group has participated in a cyclization (likely forming a pyrimidine), indicating the reaction over-proceeded. If the 

shifts significantly (

), check for solvent coordination (hydrogen bonding) not accounted for in the gas-phase model.

References

  • Sanz-Novo, M., et al. (2020).[2] "Formation of interstellar cyanoacetamide: a rotational and computational study." Astronomy & Astrophysics.

  • Han, W. G., & Suhai, S. (1996). "Density Functional Studies on N-Methylacetamide-Water Complexes." The Journal of Physical Chemistry.

  • Fadda, A. A., et al. (2008).[3] "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." Turkish Journal of Chemistry.

  • Al-Otaibi, J. S., et al. (2021). "Cyanoacetamide derivatives as corrosion inhibitors; Synthesis, Characterization, DFT and Monte Carlo simulation." Journal of Molecular Structure.

  • Parr, R. G., et al. (1999). "Electrophilicity Index."[4][5] Journal of the American Chemical Society. (Foundational reference for the

    
     descriptor used in Part 2). 
    

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.